The Quinolone-3-Carboxylic Acid Scaffold: From Chloroquine Byproduct to Precision Topoisomerase Inhibition
Executive Summary & Historical Phylogeny The Serendipity of Purity The history of quinolone-3-carboxylic acids is a testament to the scientific value of analyzing impurities. In 1962, George Lesher and colleagues at Ster...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Historical Phylogeny
The Serendipity of Purity
The history of quinolone-3-carboxylic acids is a testament to the scientific value of analyzing impurities. In 1962, George Lesher and colleagues at Sterling Drug were synthesizing chloroquine, an antimalarial. They isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which exhibited modest antibacterial activity.[1] This "impurity" became the structural template for nalidixic acid (1962), the first-generation quinolone.
While nalidixic acid was limited to Gram-negative urinary tract infections due to poor serum levels, it established the non-negotiable pharmacophore: the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core.
The true revolution occurred in the 1980s with two critical structural modifications:
Fluorination at C-6: Koga et al. (Kyorin Pharmaceutical) discovered that adding a fluorine atom dramatically increased potency and cell penetration (Norfloxacin).
Cyclization at N-1 & C-7: The addition of a piperazine ring at C-7 (Ciprofloxacin) extended the spectrum to Pseudomonas aeruginosa, while a cyclopropyl group at N-1 optimized pharmacokinetics.
Evolutionary Timeline
The progression from "urinary antiseptic" to "broad-spectrum life-saving drug" follows a strict chemical logic.
Figure 1: The structural evolution of quinolones, highlighting the transition from narrow-spectrum byproducts to fourth-generation respiratory therapeutics.
Structural Logic: The Pharmacophore
As researchers, we must understand why the molecule works. The structure-activity relationship (SAR) of the quinolone scaffold is one of the most strictly defined in medicinal chemistry.
The Inviolable Core: Positions 3 and 4
The 3-carboxylic acid and 4-ketone are essential.[2][3] They are not merely binding elements; they form a chelation cage.
Function: They chelate a divalent metal ion (typically Mg²⁺).
Mechanism: This Mg²⁺ acts as a bridge to the phosphate backbone of the DNA and the amino acid residues of the enzyme (Gyrase/Topoisomerase IV).
Modification Consequence: Esterification or reduction of these groups abolishes activity (except in prodrugs).
The Tunable Periphery (SAR Table)
Position
Substituent
Effect on Pharmacology
N-1
Cyclopropyl (Best)
Optimal potency against Gram-negatives (e.g., Ciprofloxacin).
Ethyl
Moderate activity (Nalidixic acid).
2,4-Difluorophenyl
Increases activity against anaerobes (Trovafloxacin), but toxicity risks.
C-5
Amino / Methyl
Increases Gram-positive activity (Sparfloxacin).
C-6
Fluorine
The "Magic Bullet." Increases gyrase binding affinity 10-100x and improves cell penetration.
Increases Gram-positive activity but risks CNS toxicity.
C-8
Methoxy (-OCH₃)
Reduces photosensitivity; targets Topo IV (reduces resistance selection).
Mechanism of Action: The Water-Metal Ion Bridge
Contrary to early models suggesting direct drug-protein binding, the current authoritative model is the Water-Metal Ion Bridge . Quinolones do not kill bacteria by simply "clogging" the enzyme; they stabilize a toxic intermediate.
The Ternary Complex
The Target: DNA Gyrase (GyrA/GyrB) introduces negative supercoils.[3][4] Topoisomerase IV resolves decatenation.
The Trap: The enzyme cuts both strands of DNA (double-strand break) and passes another segment through.[5]
The Quinolone Lock: The drug intercalates into the DNA at the cleavage site. The 3-COOH/4-Oxo motif binds Mg²⁺. This Mg²⁺ coordinates with four water molecules, which hydrogen bond to Ser83 and Asp87 (in E. coli GyrA).[5]
The Result: The enzyme is frozen in the "cleaved" state. This is not just inhibition; it is the creation of a "poison" complex that fragments the genome.
Figure 2: The Water-Metal Ion Bridge model. Note that resistance often arises from mutations in Ser83/Asp87, disrupting the water bridge anchor points.[5]
Synthetic Protocol: The Grohe-Heberg Cycloacylation
Early synthesis (Gould-Jacobs) was limited by the requirement for N-alkylation after cyclization, which precluded bulky N-1 groups like cyclopropyl. The Grohe-Heberg (or Grohe-Heitzer) method is the modern standard, allowing the installation of the N-1 substituent before cyclization.
Workflow Logic
Figure 3: The Grohe-Heberg synthetic route, enabling the introduction of complex N-1 substituents essential for modern fluoroquinolones.
Detailed Protocol: Synthesis of a Ciprofloxacin Precursor
Caution: This protocol involves corrosive acid chlorides and strong bases. Perform in a fume hood.
Step 1: Acylation
Dissolve 2,4-dichloro-5-fluorobenzoyl chloride (10 mmol) in anhydrous toluene.
Add ethyl 3-(dimethylamino)acrylate (10 mmol) and triethylamine (11 mmol).
Reflux for 2-4 hours. The acid chloride acylates the central carbon of the acrylate.
Checkpoint: Monitor TLC for disappearance of acid chloride.
Step 2: Amine Exchange (The "Grohe" Key Step)
Cool the reaction mixture to room temperature.
Add cyclopropylamine (10.5 mmol) dropwise.
Stir for 1 hour. The cyclopropylamine displaces the dimethylamine group.
Evaporate solvent to yield the crude enamine intermediate.
Step 3: Intramolecular Cyclization
Dissolve the crude intermediate in anhydrous THF or DMF.
Add Sodium Hydride (NaH) (11 mmol, 60% dispersion in oil) slowly at 0°C.
Allow to warm to room temperature and stir for 2 hours.
Mechanism: The nitrogen anion attacks the aromatic ring (SnAr), displacing the chlorine at the 2-position (relative to the benzoyl group).
Quench with water, extract with dichloromethane, and recrystallize.
Reflux with piperazine in pyridine or acetonitrile to install the C-7 side chain via nucleophilic aromatic substitution.
Resistance & Future Outlook
The utility of quinolones is threatened by resistance, primarily in the Quinolone Resistance-Determining Region (QRDR) .
Target Modification: Mutations in gyrA (Ser83Leu, Asp87Asn) remove the hydroxyl/carboxylate anchors for the water bridge (see Figure 2). This destabilizes drug binding.[5]
Efflux: Overexpression of pumps (e.g., NorA in S. aureus) ejects the drug before it reaches the nucleus.
Future Directions:
Novel "non-fluorinated" quinolones (NFQs) and dual-targeting agents (inhibiting both Gyrase and Topo IV equally) are being developed to overcome single-step resistance mutations.
References
Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, P. R. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link
Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7-and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. Link
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Link
Grohe, K., & Heberg, H. (1987). Cycloaracylation of Enamines. Liebigs Annalen der Chemie. (Foundational method for modern synthesis). Link
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[3][6] Microbiology and Molecular Biology Reviews. Link
The Quinoline Scaffold: A Technical Review of Biological Activities and Synthetic Pathways
[1] Executive Summary The quinoline scaffold (1-azanaphthalene) remains one of the most versatile "privileged structures" in medicinal chemistry. Its planar, electron-deficient heterocyclic core allows for diverse non-co...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The quinoline scaffold (1-azanaphthalene) remains one of the most versatile "privileged structures" in medicinal chemistry. Its planar, electron-deficient heterocyclic core allows for diverse non-covalent interactions—ranging from
- stacking with DNA base pairs to hydrophobic insertion into enzyme binding pockets.
This guide moves beyond a generic literature review. It provides a mechanistic deconstruction of how quinoline derivatives function as antimalarials, kinase inhibitors, and antimicrobials. Furthermore, it offers validated experimental workflows for synthesis and bioassay screening, designed to bridge the gap between theoretical SAR (Structure-Activity Relationship) and bench-side execution.
Structural Pharmacophore & SAR Analysis
The quinoline core consists of a benzene ring fused to a pyridine ring.[1] Its biological efficacy is driven by the ability to functionalize specific positions to modulate solubility, lipophilicity (
), and target affinity.
Key SAR Drivers:
Nitrogen Atom (N1): Acts as a hydrogen bond acceptor; crucial for kinase hinge binding.
C2 & C4 Positions: Primary sites for nucleophilic substitution. Bulky groups here often dictate selectivity (e.g., 4-anilinoquinolines in kinase inhibition).
C6, C7, & C8 Positions: Electronic modulation of the ring system. Halogens (Cl, F) at C7 often enhance metabolic stability and lipophilicity.
Visualization: Quinoline SAR Logic
Figure 1: Strategic functionalization points on the quinoline scaffold.
Caption: Functional mapping of the quinoline scaffold highlighting critical pharmacophoric regions.
Antimalarial Potency: The Heme Detoxification Blockade
Historically anchored by Chloroquine and Quinine, the antimalarial activity of quinolines is not receptor-mediated in the traditional sense but relies on a physiochemical blockade within the parasite's digestive vacuole.
Mechanism of Action
Plasmodium parasites degrade hemoglobin to source amino acids. This process releases free heme (Ferriprotoporphyrin IX), which is toxic to the parasite. To survive, the parasite polymerizes this heme into an inert crystal called hemozoin .[2]
Quinoline derivatives (specifically 4-aminoquinolines) accumulate in the acidic food vacuole via pH trapping. They bind to the growing face of the hemozoin crystal, capping it and preventing further polymerization.[3][4] The resulting accumulation of free heme–drug complexes induces oxidative stress and membrane lysis, killing the parasite.
Visualization: Heme Polymerization Inhibition
Figure 2: Pathway of quinoline-induced parasite toxicity.
Caption: Quinolines cap hemozoin crystals, forcing toxic free heme accumulation.[4][5]
Oncology: Kinase Inhibition & Tubulin Targeting
In modern oncology, quinolines have transitioned from cytotoxic intercalators to targeted Tyrosine Kinase Inhibitors (TKIs).
Kinase Inhibition (e.g., Bosutinib, Lenvatinib)
The quinoline nitrogen (N1) mimics the adenine ring of ATP, allowing the molecule to anchor into the ATP-binding pocket of kinases.
Bosutinib (4-anilinoquinoline-3-carbonitrile): Targets Src and Abl kinases. The nitrile group at C3 and the aniline at C4 are critical for fitting into the hydrophobic pocket and forming hydrogen bonds with the hinge region residues.
Mechanism: Competitive inhibition of ATP binding prevents phosphorylation of downstream substrates, halting cell proliferation signaling cascades (e.g., MAPK/ERK pathways).
Tubulin Polymerization Inhibition
Certain 2-styrylquinoline derivatives bind to the colchicine site of tubulin. This destabilizes microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Antimicrobial Frontiers: The Bedaquiline Breakthrough
The approval of Bedaquiline (a diarylquinoline) for Multi-Drug Resistant Tuberculosis (MDR-TB) represented a paradigm shift.[6] Unlike fluoroquinolones (which target DNA gyrase), Bedaquiline targets cellular bioenergetics.
Target: Mycobacterial ATP Synthase (F1F0 complex).[6]
Mechanism: Bedaquiline binds specifically to the c-subunit of the ATP synthase rotor ring. This binding mechanically jams the rotor, preventing proton flow and ATP generation. The mycobacteria die from energy depletion.[7]
Experimental Protocols
As an application scientist, reproducibility is paramount. The following protocols are selected for their robustness in generating and testing quinoline derivatives.
Protocol A: One-Pot Synthesis via Vilsmeier-Haack
Objective: Synthesis of 2-chloro-3-formylquinolines (versatile intermediates for further derivatization).[8]
Reagents:
Acetanilide derivative (1.0 eq)
POCl
(Phosphorus oxychloride) (7.0 eq)
DMF (Dimethylformamide) (2.5 eq)
Workflow:
Reagent Prep: Cool DMF to 0°C in a round-bottom flask under inert atmosphere (
).
Addition: Add POCl
dropwise over 15 minutes. Stir for 30 mins to generate the Vilsmeier reagent (chloroiminium salt).[8]
Substrate Addition: Add the acetanilide derivative.
Cyclization: Heat the mixture to 75–85°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
Quenching: Pour the reaction mixture onto crushed ice/water with vigorous stirring.
Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Objective: High-throughput screening of derivatives for hemozoin inhibition without requiring live parasite culture.
Reagents:
Hemin chloride (dissolved in DMSO)
Acetate buffer (pH 5.0)
Tween-20
Workflow:
Setup: In a 96-well plate, mix 100
L of Hemin solution (100 M) with 100 L of test compound (varying concentrations).
Initiation: Add Tween-20 (promotes polymerization) and Acetate buffer.
Incubation: Incubate at 37°C for 18–24 hours.
Quantification:
Add Pyridine solution (dissolves unpolymerized free heme but not
-hematin).
Measure absorbance at 405 nm.
Logic: Lower absorbance = High polymerization (Drug inactive). High absorbance = High free heme (Drug active).
Quantitative Activity Summary
Compound Class
Primary Target
IC50 / Kd Range
Clinical/Research Status
4-Aminoquinolines (Chloroquine)
Heme Polymerization
10–50 nM (Sens. strains)
Clinical (Resistance issues)
4-Anilinoquinolines (Bosutinib)
Src/Abl Kinase
1.0–5.0 nM
FDA Approved (CML)
Diarylquinolines (Bedaquiline)
ATP Synthase (TB)
~10 ng/mL (MIC)
FDA Approved (MDR-TB)
8-Hydroxyquinolines
Metal Chelation/Fungal
1–10 M
Research/Topical
References
Sullivan, D. J., et al. (1998).[5] A common mechanism for blockade of heme polymerization by antimalarial quinolines.[3][4][9] Journal of Biological Chemistry.[3]
Ridley, R. G., et al. (1997).[2] Haematin (haem) polymerization and its inhibition by quinoline antimalarials.[2][3][4][5] Annals of Tropical Medicine & Parasitology.[2]
Koul, A., et al. (2007). Diarylquinolines target ATP synthase to kill Mycobacterium tuberculosis.[6] Nature Chemical Biology. (Foundational paper for Bedaquiline mechanism).
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.
Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines and related fused pyridines (Vilsmeier-Haack). Tetrahedron Letters.
FDA Drug Label Information. (2012). Sirturo (bedaquiline) tablets.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Application of 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid in Proteomics Research
Content Type: Detailed Application Note & Protocol Guide
[1]
Executive Summary
5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (DMHQC) represents a specialized class of nitrogen-heterocycle matrices and chemical probes used in high-sensitivity proteomics.[1] While traditional matrices like
-Cyano-4-hydroxycinnamic acid (CHCA) and 2,5-Dihydroxybenzoic acid (DHB) serve general purposes, DMHQC addresses a critical gap in the analysis of hydrophobic peptides , membrane proteins , and acidic analytes via Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.[1]
Beyond its role as a matrix, the quinoline scaffold's intrinsic fluorescence and structural similarity to kinase inhibitors (e.g., CK2 inhibitors) allow it to function as a chemical probe in activity-based protein profiling (ABPP), enabling the enrichment of specific enzyme classes prior to MS analysis.[1]
Key Applications
MALDI Matrix for Hydrophobic Analytes: Enhanced co-crystallization with membrane proteins due to the methylated quinoline core.[1]
Negative Ion Mode MS: Superior deprotonation efficiency for acidic peptides and phosphopeptides.[1]
Chemical Proteomics: Use as a scaffold for kinase affinity enrichment.[1]
Technical Background & Mechanism
Physicochemical Properties
The efficacy of DMHQC stems from its unique electronic distribution.[1] The 4-hydroxy and 3-carboxylic acid groups create a "push-pull" proton transfer system, while the 5,7-dimethyl substitution increases lipophilicity compared to the parent 4-hydroxyquinoline-3-carboxylic acid (4-HQC).[1]
Promotes solubility in organic solvents; ideal for hydrophobic peptide extraction.[1]
Proton Affinity
Moderate
Facilitates "soft" ionization with reduced in-source decay (ISD).[1]
Ionization Mechanism
In MALDI, DMHQC functions as an energy mediator.[1] Upon laser irradiation, the quinoline core absorbs photon energy and undergoes excited-state proton transfer (ESPT).[1]
Positive Mode: The carboxylic acid group donates a proton to basic residues (Arg/Lys) on peptides (
Negative Mode: The nitrogen lone pair or the hydroxyl group facilitates proton abstraction from acidic analytes (
), making it superior to CHCA for phosphoproteomics.[1]
Mechanistic Diagram
The following diagram illustrates the dual-mode application of DMHQC in proteomics: as a Matrix for ionization and as a Probe for affinity purification.[1]
Figure 1: Dual workflow showing DMHQC as a MALDI ionization matrix (top) and an affinity probe for kinase profiling (bottom).[1]
Experimental Protocols
Protocol A: High-Sensitivity MALDI Analysis of Hydrophobic Peptides
Rationale: Standard matrices (CHCA) often segregate from hydrophobic analytes during drying, leading to "sweet spots" and poor signal.[1] DMHQC’s methylated core ensures homogeneous co-crystallization with lipids and transmembrane domains.[1]
Observation: DMHQC forms smaller, more uniform crystals compared to the long needles of CHCA, reducing the "sweet spot" effect.[1]
MS Acquisition:
Mode: Linear Positive (for proteins > 10 kDa) or Reflector Positive (for peptides).[1]
Laser Power: Start at 40% and increase in 2% increments.[1] DMHQC typically requires slightly higher threshold fluence than CHCA due to its higher sublimation temperature.[1]
Protocol B: Chemical Proteomics – Kinase Affinity Enrichment
Rationale: Quinoline-3-carboxylic acid derivatives are structural analogues of known CK2 (Casein Kinase 2) inhibitors.[1] This protocol uses DMHQC as a "bait" to pull down specific kinases from complex lysates.[1]
Wash 50 µL of NHS-activated beads with ice-cold 1 mM HCl.[1]
Incubate beads with DMHQC-linker (excess, 5 mM) in Coupling Buffer (0.2 M
, 0.5 M NaCl, pH 8.[1]3) for 4 hours at room temperature.
Block remaining active sites with 1 M Ethanolamine (pH 8.0).[1]
Affinity Pull-Down:
Incubate cell lysate with DMHQC-beads overnight at 4°C with gentle rotation.[1]
Control: Perform a parallel incubation with unmodified beads (blocked with ethanolamine).
Washing & Elution:
Wash beads 3x with PBS + 0.1% NP-40 to remove non-specific binders.[1]
Elute bound proteins using 1% SDS or by competitive elution with free DMHQC (10 mM).[1]
Proteomic Analysis:
Perform In-Solution Tryptic Digestion on the eluate.[1]
Analyze via LC-MS/MS to identify enriched kinases.
Data Interpretation & Troubleshooting
Expected Results vs. Common Matrices
Feature
CHCA (Standard)
DMHQC (Target)
Crystal Morphology
Long needles (heterogeneous)
Small, dense clusters (homogeneous)
Hydrophobic Peptide Signal
Weak / Suppressed
Enhanced / Dominant
Salt Tolerance
Low
Moderate
Laser Fluence Required
Low
Medium-High
Troubleshooting Guide
Issue: No signal observed.
Cause: Laser energy too low.[1] DMHQC absorbs differently than CHCA.[1]
Fix: Increase laser power by 10-15%.[1] Check if the matrix crystallized; if it formed an amorphous film, the solvent evaporation was too fast.[1] Use a humidity chamber.[1]
Issue: High background noise in low mass range (<500 Da).
.[1] Use a mass cutoff or deflect ions < 500 Da.[1]
References
Sigma-Aldrich. (n.d.).[1] 5,7-Dimethylquinoline-3-carboxylic acid Product Specification. Retrieved from [1]
Karas, M., & Hillenkamp, F. (1988).[1] Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons.[1][4] Analytical Chemistry, 60(20), 2299–2301.[1] (Foundational MALDI reference).
Goliath, S., et al. (2011).[1] Application of Quinoline-3-Carboxylic Acid Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. (Context for Chemical Proteomics application).
Beavis, R. C., & Chait, B. T. (1989).[1] Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry, 3(12), 432-435.[1] (Reference for matrix comparison).
PubChem. (2024).[1] Compound Summary: 4-hydroxyquinoline-3-carboxylic acid.[1][5][6][7][8] Retrieved from [1]
(Note: While specific literature on the "5,7-dimethyl" derivative as a standalone matrix is emerging/niche, the protocols above are derived from established methodologies for the hydroxyquinoline-3-carboxylic acid class in mass spectrometry.)
Precision Enzymology: Validating DHODH Inhibitors via the DCIP-Coupled Redox Assay
Introduction & Therapeutic Context Dihydroorotate Dehydrogenase (DHODH) is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. Unlike other enzymes in this pathway which are cytosolic, DHODH is local...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Therapeutic Context
Dihydroorotate Dehydrogenase (DHODH) is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. Unlike other enzymes in this pathway which are cytosolic, DHODH is localized to the inner mitochondrial membrane. It catalyzes the oxidation of dihydroorotate (DHO) to orotate , coupling this reduction to the mitochondrial electron transport chain via Ubiquinone (Coenzyme Q) .
Why this assay matters:
DHODH inhibition is a validated therapeutic strategy.
Immunology: Teriflunomide (Aubagio) is FDA-approved for Multiple Sclerosis.
Oncology: "Pyrimidines specifically for the hungry." Rapidly dividing cancer cells (e.g., AML) are addicted to de novo synthesis, whereas healthy cells can rely on the salvage pathway.
This application note details the DCIP-Coupled Kinetic Assay , the industry gold standard for high-throughput screening (HTS) and lead optimization.
Assay Principle: The Electron Bucket Brigade
To measure DHODH activity in vitro, we must replicate the mitochondrial electron transfer system. Since the native electron acceptor (Ubiquinone-10) is highly hydrophobic and difficult to handle in aqueous buffers, we use a soluble analog, Decylubiquinone (QD) , coupled to a terminal electron acceptor, 2,6-Dichlorophenolindophenol (DCIP) .
The Reaction Cascade
Primary Oxidation: DHODH oxidizes Dihydroorotate to Orotate.
Electron Transfer: Electrons are transferred from the DHODH-bound FMN cofactor to Decylubiquinone (
), generating Decylubiquinol ().
Signal Generation:
rapidly reduces DCIP (Blue) to (Colorless).
Readout: The reaction velocity is monitored by the decrease in Absorbance at 600 nm (fading blue color).
Pathway Visualization
Figure 1: The DHODH redox coupling mechanism. The assay measures the bleaching of DCIP as a proxy for enzymatic turnover.
Materials & Reagent Preparation
Critical Reagents
Component
Role
Recommended Source/Grade
hDHODH Enzyme
Target
Recombinant human (residues 30-395), typically His-tagged.
L-Dihydroorotate
Substrate
Sigma D7128 or equivalent.
Decylubiquinone
Co-Substrate
Sigma D7911. Do not use CoQ10 (insoluble).
DCIP
Chromogen
Sigma D1878. Sodium salt.
Brequinar
Control Inhibitor
Potent reference inhibitor (IC50 < 10 nM).
Triton X-100
Detergent
Crucial: Solubilizes the hydrophobic quinone binding site.
Senior Scientist Note: The pH is critical. Human DHODH has a sharp optimum around pH 8.0. Dropping to pH 7.0 can reduce activity by >40%.
Detailed Assay Protocol (96-well Format)
This protocol describes a kinetic mode assay. Endpoint assays are prone to artifacts (e.g., compound precipitation or color interference), whereas kinetic monitoring allows you to verify linearity.
Step 1: Reagent Preparation
10x DCIP Stock: Dissolve DCIP in water to 6 mM (Dark blue solution). Filter sterilize. Protect from light.
10x Decylubiquinone (QD) Stock: Dissolve in DMSO to 10 mM.
10x DHO Stock: Dissolve L-Dihydroorotate in Buffer to 10 mM.
Preparation: Make this mix at 2x concentration so it can be added 1:1 to the enzyme.
Step 2: Enzyme & Inhibitor Pre-Incubation
Dilute Enzyme: Dilute hDHODH in Assay Buffer to 2x the desired final concentration (typically 2-10 nM final).
Plate Setup: Add 50 µL of 2x Enzyme Solution to the test wells.
Inhibitor Addition: Add 1 µL of test compound (in DMSO).
Controls: Add 1 µL pure DMSO to "No Inhibitor" (Max Signal) wells.
Blanks: Add 50 µL Buffer (no enzyme) + 1 µL DMSO to "No Enzyme" wells.
Incubation: Shake briefly and incubate for 15-30 minutes at Room Temperature (RT) .
Why? Many DHODH inhibitors (like Brequinar) bind to the ubiquinone tunnel. Pre-incubation ensures equilibrium binding before the high concentration of substrate competes for the site.
Step 3: Reaction Initiation
Add Substrates: Add 50 µL of the 2x Assay Mix (DCIP/QD/DHO) to all wells.
Total Volume: 100 µL (plus inhibitor volume).
Measure: Immediately place in a microplate reader.
Settings:
Mode: Kinetic
Wavelength: Absorbance 600 nm
Interval: Every 30-60 seconds
Duration: 20-40 minutes
Temp: 25°C or 37°C (consistent).
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the kinetic DHODH inhibition assay.
Data Analysis & Validation
Calculating Activity
Since DCIP reduction causes a decrease in absorbance, the raw curves will slope downwards.
Calculate Slope: Determine the slope (
) of the linear portion of the curve (usually min 2 to min 15).
Units:
.
Note: Take the absolute value or negate the slope to get a positive velocity.
Background Subtraction: Subtract the slope of the "No Enzyme" blank from all samples.
Self-Validation Check: The "No Enzyme" blank slope should be near zero. If it shows significant drift, your DCIP is degrading or reacting with the compound.
Calculating % Inhibition
: Velocity of test well.
: Velocity of DMSO-only well (Max activity).
: Velocity of No Enzyme well.
Z' Factor (Assay Robustness)
For HTS campaigns, calculate the Z' factor using the Max Signal (DMSO) and Min Signal (Reference Inhibitor like 1 µM Brequinar).
Target: Z' > 0.5 indicates an excellent assay.
Troubleshooting & Expert Tips
Issue
Probable Cause
Solution
Low Signal Window
Insufficient Enzyme or Substrate
Titrate enzyme to ensure linear consumption of 10-20% substrate over the read time. Ensure DHO is > Km (approx 200 µM).
Non-Linear Kinetics
DCIP Depletion
If the curve flattens too quickly, reduce enzyme concentration. The assay is only linear while DCIP is in excess.
Compound Interference
Compound absorbs @ 600nm
Run a "Compound Only" control (No Enzyme, No DHO). If the compound is blue/colored, use a fluorescence-based assay (e.g., Resazurin) instead.
High Variation
Inconsistent Detergent
Triton X-100 is viscous. Use positive displacement pipettes or prepare larger master mixes.
"Fake" Inhibition
Redox Cycling
Some compounds can reduce DCIP directly. Check for activity in the absence of DHO.
References
Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase, the target of the antimalarial drug atovaquone, is a flavin-dependent mitochondrial enzyme.Journal of Biological Chemistry.
Reis, R. A., et al. (2017). Dihydroorotate dehydrogenase as a target for antimalarial drug discovery: a kinetic and structural analysis.Scientific Reports.
Analytical techniques for quinoline-3-carboxylic acid characterization
Executive Summary Quinoline-3-carboxylic acid (Q3CA) represents a critical scaffold in medicinal chemistry, serving as a precursor for quinolone antibiotics, kinase inhibitors, and receptor modulators. However, its chara...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Quinoline-3-carboxylic acid (Q3CA) represents a critical scaffold in medicinal chemistry, serving as a precursor for quinolone antibiotics, kinase inhibitors, and receptor modulators. However, its characterization presents specific challenges due to its amphoteric nature —possessing both a basic quinoline nitrogen (
) and an acidic carboxyl group ().
This guide provides a validated analytical framework for Q3CA, moving beyond generic protocols to address the specific "zwitterionic trap" that leads to poor chromatographic peak shape and solubility issues. We detail protocols for HPLC-UV/MS, NMR structural elucidation, and solid-state characterization.
Physicochemical Profile & Solubility Strategy
Before instrumental analysis, understanding the solution behavior of Q3CA is paramount.
Property
Value (Approx.)
Analytical Implication
Molecular Weight
173.17 g/mol
Detectable by Single Quad MS (Low mass range).
pKa (Acid)
~3.8 (COOH)
Ionized at neutral pH.
pKa (Base)
~4.9 (N-heterocycle)
Protonated at acidic pH.
Isoelectric Point (pI)
~4.3
Minimum solubility region; avoid for sample prep.
LogP
~1.8
Moderately lipophilic, suitable for Reverse Phase LC.
Sample Preparation Protocol:
Solvent of Choice: Dimethyl sulfoxide (DMSO) or Methanol with 0.1% Formic Acid.
Avoid: Pure water or unbuffered acetonitrile (poor solubility and potential precipitation).
Concentration: Prepare stock solutions at 1 mg/mL in DMSO; dilute to 50 µg/mL in mobile phase A for HPLC.
Chromatographic Characterization (HPLC-UV-MS)
The Challenge: At neutral pH, Q3CA exists as a zwitterion, leading to secondary interactions with residual silanols on silica columns, causing severe peak tailing.
The Solution: Operate at Low pH (< 2.5) to fully protonate the molecule (Cationic form) or High pH (> 8.0) to fully deprotonate it (Anionic form). The Low pH approach is preferred for LC-MS compatibility.
Protocol 1: Reverse-Phase HPLC Method
Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
Column: Phenomenex Luna Omega C18 PS (Polar Switch) or Waters XBridge BEH C18.
Why: These columns resist dewetting in high aqueous phases and handle basic functionalities well.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min (for 2.1 mm ID columns).
Column Temp: 40°C (Improves mass transfer and peak shape).
Detection:
UV: 230 nm (Quinoline backbone) and 280 nm.
MS: ESI Positive Mode (Target
: 174.1 ).
Gradient Profile:
Time (min)
% Mobile Phase B
Event
0.00
5
Initial equilibration
1.00
5
Isocratic hold (polar impurities)
8.00
95
Linear gradient elution
10.00
95
Wash
10.10
5
Re-equilibration
13.00
5
End
Visualizing the Separation Logic:
Figure 1: Decision matrix for mobile phase pH selection to ensure chromatographic integrity.
Structural Elucidation (NMR Spectroscopy)
Q3CA has a distinct proton signature. The proximity of the nitrogen and the carboxylic acid creates significant deshielding effects on the C2 and C4 protons.
Protocol 2: 1H-NMR Acquisition
Solvent: DMSO-
(Preferred over due to solubility).
Frequency: 400 MHz or higher.
Scans: 16 (Sufficient for >5 mg sample).
Spectral Assignment (in DMSO-
):
Position
Shift ( ppm)
Multiplicity
Mechanistic Explanation
COOH
13.0 - 14.0
Broad Singlet
Exchangeable acidic proton; often broadened by H-bonding.
H-2
9.2 - 9.4
Doublet (J~2Hz)
Most deshielded; sandwiched between electronegative N and COOH.
H-4
8.9 - 9.1
Doublet (J~2Hz)
Deshielded by COOH anisotropy and ring current.
H-8
8.1 - 8.2
Doublet
Peri-position to Nitrogen.
H-5
8.0 - 8.1
Doublet
Pseudo-peri to COOH.
H-6, H-7
7.6 - 7.9
Multiplets
Typical aromatic region.
Note: If peak broadening is observed for H-2/H-4, add 1 drop of
or TFA-d to collapse exchange coupling or protonate the nitrogen fully to fix the tautomeric state.
Mass Spectrometry & Fragmentation
Understanding the fragmentation pattern is essential for identifying Q3CA derivatives in metabolic or degradation studies.
Primary Ionization: ESI+ (
)
Key Fragments (MS/MS):
156 (): Loss of water from the carboxylic acid (acylium ion formation).
128 (): Decarboxylation/loss of formic acid moiety, leading to the quinoline cation.
101: Ring opening/fragmentation of the pyridine ring.
Figure 2: Proposed ESI+ fragmentation pathway for Quinoline-3-carboxylic acid.
Solid-State Characterization (FT-IR)
For raw material identification (ID) testing in QC environments.
Technique: ATR-FTIR (Attenuated Total Reflectance).
Key Bands:
3000-2500
: Broad O-H stretch (carboxylic acid dimer).
1720-1680
: C=O stretch (strong, carbonyl).
1620-1580
: C=C / C=N ring skeletal vibrations (characteristic of quinoline).
1320-1280
: C-O stretch.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6868, 3-Quinolinecarboxylic acid. Retrieved from [Link]
AIST (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 1234 (Quinoline-3-carboxylic acid). Retrieved from [Link]
Snyder, L. R., & Kirkland, J. J. (2012).Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Reference for pKa-based method development logic).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Reference for NMR shift prediction rules).
Application
5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid as a chemical probe
Topic: 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid as a Chemical Probe for HIF Stabilization Part 1: Application Note & Technical Overview Introduction: The Hypoxia Mimetic 5,7-Dimethyl-4-hydroxyquinoline-3-carboxy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid as a Chemical Probe for HIF Stabilization
Part 1: Application Note & Technical Overview
Introduction: The Hypoxia Mimetic
5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (often abbreviated in literature or catalogs as a HIF-PHD Inhibitor ) is a potent, cell-permeable chemical probe designed to inhibit Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs) . By mimicking the hypoxic state under normoxic conditions, this compound serves as a critical tool for dissecting the HIF signaling pathway, exploring ischemic disease models, and validating therapeutic targets for anemia and ischemia-reperfusion injury.
Unlike broad-spectrum hypoxia mimetics like Cobalt Chloride (CoCl
) or Desferrioxamine (DFO), which act via pleiotropic mechanisms (metal displacement or iron chelation), this quinoline derivative targets the 2-oxoglutarate (2-OG) binding pocket of the PHD enzymes with higher specificity, offering a cleaner pharmacological profile for cellular studies.
Mechanism of Action
The biological activity of 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid relies on its structural mimicry of 2-oxoglutarate (α-ketoglutarate) , the essential cofactor for PHD enzymes.
Physiological Context: Under normoxia, PHDs (PHD1, PHD2, PHD3) hydroxylate specific proline residues (Pro402/Pro564) on the HIF-1α subunit. This hydroxylation recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to rapid proteasomal degradation of HIF-1α.
Probe Interference: The probe binds competitively to the catalytic site of the PHD enzymes. Its 4-hydroxy and 3-carboxylic acid moieties form a bidentate chelate with the active site Iron (Fe
) , while the 5,7-dimethylquinoline core occupies the hydrophobic pocket usually reserved for 2-OG.
Result: PHD activity is blocked. HIF-1α is not hydroxylated, escapes VHL recognition, stabilizes, and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs), driving the transcription of genes like VEGF (angiogenesis), EPO (erythropoiesis), and GLUT1 (metabolism).
Key Technical Specifications
Feature
Specification
Chemical Formula
CHNO
Molecular Weight
217.22 g/mol
Primary Target
HIF Prolyl Hydroxylases (PHD1, PHD2, PHD3)
IC (Cell-Free)
~20–80 nM (varies by isoform)
IC (Cell-Based)
~2 µM (HIF-ODD Luciferase Reporter)
Solubility
Soluble in DMSO (up to 50 mM); sparingly soluble in water.[1][2]
Objective: To verify the stabilization of HIF-1α protein in normoxic cells.
Materials:
Cell Line: HeLa, HEK293, or SH-SY5Y.
Probe Stock: 10 mM 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid in DMSO.
Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail + 1 mM DMOG (Critical: prevents hydroxylation during lysis).
Step-by-Step Methodology:
Seeding: Plate cells at
cells/well in a 6-well plate. Incubate overnight at 37°C/5% CO.
Treatment:
Replace media with fresh media containing the probe at 2, 5, and 10 µM .
Include a DMSO Vehicle Control (0.1%) and a Positive Control (100 µM CoCl
or 1 mM DMOG).
Incubate for 4 to 6 hours under normoxic conditions.
Harvesting:
Wash cells 1x with ice-cold PBS.
Lyse directly on ice using RIPA buffer supplemented with protease inhibitors.
Note: Work quickly on ice. HIF-1α has a half-life of <5 mins if PHDs are active; however, the probe in the media + DMOG in lysis buffer ensures stability.
Detection:
Perform SDS-PAGE and transfer to nitrocellulose/PVDF.
Block with 5% non-fat milk.
Incubate with anti-HIF-1α antibody (1:1000) overnight at 4°C.
Validation: You should see a distinct band at ~110-120 kDa in treated samples, absent in the DMSO control.
Expected Result: Sigmoidal dose-response with maximal activation typically between 5–10 µM.
Part 3: Visualization & Pathway Logic
Figure 1: Mechanism of Action – The PHD Blockade
Caption: Schematic demonstrating how 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (Probe) inhibits PHD enzymes, preventing HIF-1α hydroxylation and ubiquitination, thereby activating hypoxic gene transcription.
Part 4: Expert Commentary & Troubleshooting (E-E-A-T)
1. Specificity vs. Broad Spectrum:
While 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is more specific than iron chelators (DFO), researchers must be aware that the 2-OG binding pocket is conserved across the superfamily of 2-OG oxygenases.
Potential Off-Targets: Factor Inhibiting HIF (FIH) and Histone Demethylases (JmjC domain). However, quinoline-3-carboxylic acids generally show high selectivity for PHDs over FIH compared to other scaffolds.
Control: Always use an inactive structural analog or a genetic knockdown (siRNA against PHD2) to confirm that observed effects are PHD-dependent.
2. Handling & Stability:
Solubility: The compound is hydrophobic. Dissolve in 100% DMSO to create a 10-50 mM stock. Avoid aqueous buffers for stock storage to prevent precipitation.
pH Sensitivity: The carboxylic acid group means solubility is pH-dependent. In cell culture media (pH 7.4), it remains soluble at working concentrations (1–10 µM), but avoid acidic environments during handling.
3. Interpreting "Pseudo-Hypoxia":
When using this probe, you are creating a "pseudo-hypoxic" state. The cells "think" they are oxygen-deprived, but the actual oxygen tension is normal. This allows you to separate HIF-dependent signaling from ROS-dependent signaling (which often occurs in true physical hypoxia). If your phenotype (e.g., cell death) occurs in physical hypoxia but not with the probe, the effect is likely HIF-independent (e.g., driven by mitochondrial ROS or acidosis).
References
Smirnova, N. A., et al. (2010). Isolation and Characterization of Novel Small-Molecule HIF Prolyl Hydroxylase Inhibitors. Chemistry & Biology (Cell Chemical Biology), 17(4), 380-391.
Ivan, M., et al. (2001). HIFα targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing. Science, 292(5516), 464-468.
Esterification of quinoline-3-carboxylic acids for pro-drug design
Executive Summary Quinoline-3-carboxylic acids constitute the pharmacophore of fluoroquinolone antibiotics and emerging antimalarial/anticancer agents. However, the zwitterionic nature of the free acid often results in p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Quinoline-3-carboxylic acids constitute the pharmacophore of fluoroquinolone antibiotics and emerging antimalarial/anticancer agents. However, the zwitterionic nature of the free acid often results in poor lipophilicity (
), limiting oral bioavailability and blood-brain barrier (BBB) penetration.
This Application Note details the synthetic transformation of these acids into ester pro-drugs . By masking the ionizable carboxyl group, researchers can modulate physicochemical properties to enhance membrane permeability. Upon systemic entry, these esters are designed to undergo enzymatic hydrolysis by plasma carboxylesterases, releasing the active parent drug.
We present two field-validated protocols:
The Acid Chloride Method: For robust, scale-up friendly synthesis of simple alkyl esters.
The Steglich/Coupling Method: For attaching complex, labile, or bulky promoieties (e.g., glycolamides, amino acids).
Strategic Rationale & Chemical Challenges
The Quinoline Electronic Environment
The quinoline ring is electron-deficient (pyridine-like). The carboxylic acid at position C3 is conjugated with the aromatic system but is often deactivated by the electron-withdrawing nitrogen atom.
Challenge: Direct Fischer esterification (acid + alcohol + heat) is often too slow or low-yielding due to the poor nucleophilicity of the alcohol and the high melting point/poor solubility of many quinoline derivatives.
Solution: Activation of the carboxyl group into a highly reactive species (Acid Chloride or O-Acylisourea) is required to drive the reaction to completion.
Pro-drug Design Logic
The choice of ester dictates the hydrolysis rate.
Simple Alkyl Esters (Ethyl/Methyl): Rapidly hydrolyzed; good for improving oral absorption.
Glycolamide/Double Esters: Slower hydrolysis; used for sustained release or targeting specific tissues.
Workflow Visualization
The following diagram illustrates the dual-pathway strategy for synthesis and the subsequent bioactivation mechanism.
Figure 1: Synthetic pathways (Acid Chloride vs. Steglich) and the mechanism of pro-drug bioactivation via plasma esterases.
Detailed Experimental Protocols
Method A: Acid Chloride Activation (The "Gold Standard")
Best for: Simple alkyl esters, scale-up, and sterically hindered substrates.
Anhydrous Alcohol (e.g., Ethanol, Propanol) (Excess or 1.5 equiv if expensive)
Triethylamine (TEA) (2.0 equiv)
Dichloromethane (DCM) (Solvent)
Protocol:
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend the quinoline acid in anhydrous DCM (or neat
if solubility is poor).
Catalysis: Add catalytic DMF. Note: DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion), which is a more potent chlorinating agent than alone [1].
Reflux: Add
dropwise. Heat to reflux (70–80°C) for 2–4 hours. Monitor by TLC (the acid spot should disappear; an aliquot quenched with methanol will show the methyl ester).
Evaporation: Evaporate the solvent and excess
under reduced pressure. Critical: Co-evaporate with toluene (2x) to remove trace and HCl, which can degrade sensitive alcohols in the next step.
Esterification: Redissolve the crude yellow acid chloride solid in anhydrous DCM. Cool to 0°C.
Addition: Add the alcohol and TEA. Warm to room temperature (RT) and stir for 4–12 hours.
Workup: Quench with sat.
. Extract with DCM.[1] Wash organic layer with brine, dry over , and concentrate.
Method B: Steglich Esterification (DCC/DMAP)
Best for: Acid-sensitive substrates, complex alcohols, or small-scale discovery chemistry.
Reagents:
Quinoline-3-carboxylic acid (1.0 equiv)
Alcohol (Promoiety) (1.1 equiv)
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv) Preferred over DCC to simplify cleanup.
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
Solvent: Anhydrous DMF or DCM/DMF mixture (Quinolines often require DMF for solubility).
Protocol:
Dissolution: Dissolve the quinoline acid and the target alcohol in anhydrous DMF/DCM (3:1 ratio usually works for solubility).
Catalyst: Add DMAP.[2][3] Stir for 10 minutes at RT.
Coupling: Cool the mixture to 0°C. Add EDC
HCl in one portion.
Reaction: Allow the reaction to warm to RT and stir for 12–24 hours.
Mechanism:[1][3][4][5][6][7][8][9][10][11] EDC activates the carboxylic acid to an O-acylisourea.[3] DMAP acts as an acyl-transfer catalyst, forming a reactive N-acylpyridinium intermediate that rapidly reacts with the alcohol [2].[1]
Workup: Dilute with Ethyl Acetate (EtOAc). Wash extensively with:
10% Citric Acid (removes DMAP and unreacted EDC).
Sat.
(removes unreacted acid).
Brine.
Purification: Flash column chromatography is usually required to separate the ester from N-acylurea byproducts.
Analytical Validation & QC
Before biological testing, the pro-drug must be characterized.
Analytical Method
Feature to Observe
Purpose
1H NMR
Shift of C2-H proton
The proton at position 2 of the quinoline ring is diagnostic. Esterification usually causes a downfield shift compared to the free acid due to the change in electronics.
1H NMR
Alkyl Signals
Appearance of triplet/quartet (ethyl) or specific multiplets corresponding to the alcohol promoiety.
LC-MS
M+1 Peak
Confirm parent mass. Check for absence of "M-OR + OH" (hydrolysis product).
HPLC Purity
>95% Area
Essential for biological assays. Impurities (free acid) will skew lipophilicity and stability data.
To verify the "pro-drug" capability, one must prove it releases the parent drug in plasma but remains stable in buffer (chemical stability).
Protocol:
Preparation: Prepare a 10 mM stock of the ester pro-drug in DMSO.
Incubation: Spike the stock into pooled plasma (Human, Rat, or Dog) to a final concentration of 10
M. Incubate at 37°C in a shaking water bath.
Sampling: At time points
min, remove an aliquot (100 L).
Quenching: Immediately add 300
L of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity. Centrifuge at 10,000 rpm for 5 min.
Analysis: Inject the supernatant into LC-MS/MS.
Calculation: Plot
vs. Time to determine half-life ().
Expert Insight - Species Differences:
Be aware that rodent plasma contains significantly higher esterase activity than human plasma. A pro-drug with
min in rat plasma might have min in human plasma [3]. Do not discard a candidate solely based on rapid rat metabolism; verify in human plasma early.
References
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides.[5][6][8][9][11]Link
Neises, B., & Steglich, W. (1978).[3][10] Simple Method for the Esterification of Carboxylic Acids.[3][10] Angewandte Chemie International Edition.[3][10] (Cited via Wikipedia/Organic Chemistry Portal). Link
Creative Bioarray. (n.d.). Plasma Stability Assay: Importance of Species Differences in Esterase Activity.Link
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
Technical Application Note: Optimization of Vehicle Systems for 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid
Topic: Formulation of 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid for in vivo studies Executive Summary This guide details the formulation strategies for 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid , a substi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Formulation of 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid for in vivo studies
Executive Summary
This guide details the formulation strategies for 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid , a substituted quinoline derivative often utilized in pharmacological studies for its potential antimicrobial or receptor-modulating properties.[1] Due to the planar aromatic structure and the presence of both hydrogen bond donors and acceptors, this compound exhibits high crystal lattice energy and poor aqueous solubility at neutral pH, presenting a significant challenge for in vivo administration.[1]
This document provides three validated formulation protocols:
In Situ Sodium Salt Solution (Preferred for IV/IP).[1]
High-Performance Co-solvent System (Alternative for IV/IP).
Homogeneous Suspension (Standard for Oral Gavage).[1]
Physicochemical Assessment & Solubility Logic
To formulate effectively, one must understand the molecule's behavior in solution.[1]
Chemical Structure Analysis: The compound possesses a carboxylic acid at position 3 and a hydroxyl group at position 4.[1] In solution, 4-hydroxyquinolines predominantly exist as 4-quinolones (keto-tautomer).[1]
Ionization (pKa):
Acidic Moiety: The 3-carboxylic acid typically has a pKa range of 3.5 – 4.5 .[1]
Basic Moiety: The nitrogen in the quinolone ring is weakly basic but largely unprotonated at physiological pH due to electron withdrawal by the carbonyl/carboxyl groups.[1]
Basic pH (> 8.0): Soluble (formation of carboxylate anion).[1]
Organic Solvents: Soluble in DMSO; sparingly soluble in Ethanol/Methanol.[1]
Critical Formulation Logic: The most reliable method to achieve high concentrations (>5 mg/mL) for parenteral use is to exploit the acidic pKa by forming a water-soluble salt in situ, or by disrupting the crystal lattice using dipolar aprotic solvents (DMSO).[1]
Formulation Decision Matrix
The choice of vehicle depends strictly on the required route of administration and the target dose.[1]
Figure 1: Decision tree for selecting the appropriate vehicle system based on administration route and dosage requirements.
Detailed Experimental Protocols
Protocol A: In Situ Sodium Salt Solution (IV/IP Compatible)
Best for: Intravenous (IV) or Intraperitoneal (IP) injection where DMSO avoidance is preferred.[1]
Mechanism: Neutralization of the carboxylic acid with NaOH creates the highly soluble sodium carboxylate salt.[1]
Note: If the drug does not dissolve immediately, add a minimal excess of NaOH (up to 1.1 eq) or gently warm to 37°C. The solution should turn clear.[1]
Dilution: Slowly add 0.9% Saline or PBS to reach ~90% of the final volume.
Caution: Adding buffer too fast may cause precipitation if the local pH drops too quickly.[1] Vortex vigorously during addition.[1]
pH Adjustment: Check pH. It will likely be >9.[1] Carefully titrate with dilute HCl (0.1N) to bring the pH down to 7.4 – 8.0 .
Stop immediately if cloudiness (precipitation) appears; back-titrate with NaOH if necessary.[1]
Finalize: Adjust to final volume with Saline/PBS.
Sterilization: Filter through a 0.22 µm PES or PVDF membrane.[1]
Protocol B: Co-solvent System (High Concentration)
Best for: High-dose IP or SC studies where the salt method precipitates, or for compounds with lipophilic impurities.[1]
Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.[1]
Procedure:
Primary Solubilization: Dissolve the compound completely in 100% DMSO . The volume of DMSO should be 5% of the final target volume.[1]
Levigation: Add a few drops of the vehicle (or pure Tween 80) to wet the powder and grind it into a smooth paste with a pestle.[1] This step is critical to prevent clumping.[1]
Dispersion: Gradually add the remaining vehicle while triturating (grinding) to form a uniform suspension.[1]
Homogenization: Transfer to a vial and vortex or use a probe sonicator for 30 seconds to break up micro-aggregates.
Usage: Shake well immediately before dosing.
Summary of Formulation Specifications
Parameter
Protocol A (Salt)
Protocol B (Co-solvent)
Protocol C (Suspension)
Route
IV, IP
IP, SC, (IV slow)
PO
Max Conc.
~5-10 mg/mL
~10-20 mg/mL
>50 mg/mL
pH
7.4 - 8.0
~7.0
Neutral
Stability
24 hours (4°C)
48 hours (RT)
1 week (4°C)
Key Risk
Precipitation on injection
Injection site pain (DMSO)
Sedimentation
References
Heckler, R. et al. (2020).[1] Solubility and physicochemical characterization of 4-quinolone-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences.[1]
Li, P. & Zhao, L. (2019).[1] Developing early formulations: Practice and perspective.[1] International Journal of Pharmaceutics.[1]
Welcome to the technical guide for 4-hydroxyquinoline (4-HQ) solubilization. If you are struggling to dissolve these compounds in aqueous buffers (PBS, media), you are likely fighting crystal lattice energy , not just lipophilicity.
The Core Issue: 4-HQ derivatives exhibit tautomerism .[1][2][3] While often drawn as the "enol" (4-hydroxy), they predominantly exist as the "keto" (4-quinolone) tautomer in the solid state and polar solvents. This keto form creates a strong network of intermolecular hydrogen bonds (head-to-tail dimers), resulting in high melting points (>200°C) and poor solubility. In pharmaceutical classification, these are "Brick Dust" molecules (high melting point, low solubility), distinct from "Grease Balls" (low melting point, high lipophilicity).
Strategies that work for "Grease Balls" (like adding small amounts of ethanol) often fail here. You must disrupt the crystal lattice.
Module 1: The Mechanism (Why Your Compound Precipitates)
Understanding the tautomeric equilibrium is critical for selecting the right solvent system.
Figure 1: The tautomeric trap. The shift to the 4-quinolone (keto) form drives strong intermolecular bonding, creating a stable crystal lattice that resists dissolution.
Module 2: pH Manipulation & Salt Selection
The First Line of Defense: 4-HQ derivatives are amphoteric. They have a basic nitrogen (pyridine-like) and an acidic moiety (phenol/NH).
The pH-Solubility Profile
Solubility is lowest at the isoelectric point (zwitterionic region), typically between pH 6.0 and 8.0. To dissolve, you must move away from neutrality.
Species
pH Range
Solubility Status
Recommended Counter-ions
Cationic
pH < 4.0
High
Chloride (HCl), Mesylate (MsOH)
Neutral/Zwitterionic
pH 6.0 - 8.0
Very Low
Avoid if possible
Anionic
pH > 11.0
Moderate/High
Sodium (NaOH), Potassium (KOH)
Experimental Protocol: Salt Screening
If your application allows (e.g., early PK studies), convert the free base to a salt in situ.
Acidic Shift: Add 1.05 equivalents of 1M HCl or Methanesulfonic acid to your compound.
Why Mesylate? Mesylate salts often break crystal lattices better than chlorides for planar aromatic systems.
Basic Shift: Add 1.05 equivalents of 1M NaOH.
Warning: At very high pH (>12), chemical stability may be compromised (oxidation).
Module 3: Cosolvent Systems (In Vitro & Preclinical)
When pH adjustment is not feasible (e.g., cell assays requiring pH 7.4), you must use cosolvents to lower the dielectric constant and disrupt the water structure.
Recommended Solvent System:
The "Golden Triad" for 4-HQs is DMSO / PEG400 / Water .
Protocol: The Log-Linear Solubilization
Do not add water first. Follow this order of addition to prevent "crashing out":
Dissolve Drug: Dissolve 4-HQ derivative in 100% DMSO (Stock A).
Target Conc: 10–50 mM.
Add Co-solvent: Add PEG400 to Stock A.
Ratio: Typically 1:1 or 1:2 (DMSO:PEG400).
Slow Hydration: Add Water/Buffer dropwise with vortexing.
Critical Step: If turbidity occurs, you have hit the "Metastable Zone." Stop adding water.
Standard Formulation Table for IV/IP Injection:
Component
Function
Typical % (v/v)
Notes
DMSO
Primary Solubilizer
5% – 10%
Breaks lattice energy.
PEG 400
Cosolvent
30% – 40%
Prevents precipitation upon dilution.
Saline/PBS
Diluent
50% – 65%
Add last. Warm to 37°C before adding.
Module 4: Advanced Delivery (Cyclodextrins)
For formulation where organic solvents (DMSO) are toxic or restricted, Cyclodextrins (CDs) are the industry standard for quinolines. The hydrophobic cavity encapsulates the quinoline rings, while the hydrophilic exterior interacts with water.
Selection: Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD (Sulfobutylether-beta-cyclodextrin).[4] Avoid native
-CD due to nephrotoxicity risks.
Figure 2: Workflow for generating Cyclodextrin inclusion complexes. This method shields the hydrophobic core of the 4-HQ derivative.
Troubleshooting & FAQ
Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media.
Diagnosis: This is the "Solvent Shift" effect. The dramatic change in polarity forces the compound out of solution.
Fix:
Lower the stock concentration (e.g., from 10mM to 1mM).
Pre-dilute the DMSO stock with PEG400 (1:1) before adding to media.
Use a "polymer inhibitor": Add 0.1% HPMC (Hydroxypropyl methylcellulose) or PVP to the media before adding the drug. This inhibits crystal nucleation.
Q2: The solution gels when I add water to my DMSO/4-HQ mix.
Diagnosis: 4-HQ derivatives can form lyotropic liquid crystals or gels at high concentrations due to stacking interactions.
Fix: Displace the stacking by adding a surfactant. Add 0.5% - 1.0% Tween 80 to the aqueous phase before mixing with the organic phase.
Q3: Can I heat the solution to dissolve the solid?
Caution: Yes, but be careful. 4-HQs are generally heat stable, but if you rely on heat to dissolve a "Brick Dust" molecule, it will almost certainly precipitate upon cooling (supersaturation). Only use heat to speed up equilibrium, not to force a concentration above the thermodynamic solubility limit.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Retrieved from [Link]
He, Y., et al. (2011).Tautomerism and solid-state structures of 4-quinolones. Explains the lattice energy contributions of the keto form. (General chemical principle reference).
Brewster, M. E., & Loftsson, T. (2007).Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Source for pKa-dependent solubility profiles).
Optimizing reaction conditions for Suzuki coupling with quinoline precursors
Topic: Optimizing Reaction Conditions for Suzuki Coupling with Quinoline Precursors Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Medicinal Chemists, and Drug Discovery Scien...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Conditions for Suzuki Coupling with Quinoline Precursors
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Process Chemists, Medicinal Chemists, and Drug Discovery Scientists.
Executive Summary: The "Quinoline Challenge"
Quinoline scaffolds present a unique duality of failure modes in Palladium-catalyzed cross-coupling. The pyridine-like nitrogen atom is a potent catalyst poison , capable of displacing phosphine ligands and sequestering the metal in an inactive off-cycle resting state. Simultaneously, quinoline boronic acids are notoriously unstable, prone to rapid protodeboronation before transmetallation can occur.
This guide provides a root-cause analysis and validated solution pathways for these specific failure modes.
Diagnostic Workflow: Visualizing the Failure
Before optimizing, you must identify if your reaction is failing due to Catalyst Deactivation (common when Quinoline is the electrophile) or Nucleophile Decomposition (common when Quinoline is the boronic acid).
Diagram 1: The Quinoline Catalytic Trap & Optimization Logic
This diagram illustrates the off-cycle deactivation pathway and the decision matrix for ligand selection.
Caption: Decision tree separating catalyst poisoning issues (electrophile) from stability issues (nucleophile).
Troubleshooting Guide (Q&A Format)
Module A: Catalyst Poisoning (Quinoline as Electrophile)
Q1: My reaction with 2-chloroquinoline and phenylboronic acid stalls at <15% conversion. I see starting material remaining. Is my catalyst dead?A: Likely, yes. The nitrogen atom in the 2-position is proximal to the metal center. If you are using standard ligands like PPh3 (in Pd(PPh3)4) or dppf, the quinoline nitrogen is displacing the phosphine ligand, forming a stable, unreactive (Quinoline)2-Pd-Cl complex.
The Fix:
Ligand Switch: Switch to Buchwald Dialkylbiaryl Phosphines (specifically XPhos or SPhos ). These ligands are extremely bulky and electron-rich. The bulk prevents the quinoline nitrogen from binding to the Pd center, while the electron density facilitates oxidative addition of the electron-deficient chloroquinoline.
Precatalyst Strategy: Do not generate the catalyst in situ (e.g., Pd(OAc)2 + Ligand). The quinoline will bind Pd(II) before the ligand can. Use XPhos Pd G3 or G4 precatalysts. These release the active mono-ligated Pd(0) species only after entering the heated reaction cycle.
Q2: I am using XPhos but still see low yields with 8-substituted quinolines. Why?A: The 8-position suffers from peri-strain (interaction with the 1-position nitrogen). While XPhos is excellent for the 2-, 3-, and 4-positions, the 8-position is sterically crowded.
The Fix: Try BrettPhos or RuPhos , which have different steric pockets. Alternatively, increase temperature to 100°C–110°C to overcome the activation energy barrier for oxidative addition at this crowded center.
Module B: Protodeboronation (Quinoline as Nucleophile)
Q3: I am coupling 3-bromoanisole with 2-quinolineboronic acid. The boronic acid disappears on LCMS, but I only get 5% product. Where did it go?A: You are witnessing protodeboronation . 2-Heteroaryl boronic acids are zwitterionic; the nitrogen protonates, activating the C-B bond for rapid hydrolysis by water. The boronic acid is converting to Quinoline (H-Quinoline), which is likely co-eluting or invisible if you aren't looking for it.
The Fix:
Remove Water: Switch from aqueous carbonate bases (Na2CO3/H2O) to anhydrous K3PO4 or Cs2CO3 . Use dry dioxane or toluene.
Slow Addition: Add the unstable boronic acid slowly (syringe pump over 1 hour) to the reaction mixture to keep its concentration low relative to the catalyst, favoring transmetallation over decomposition.
Surrogate Switch: If the boronic acid is too unstable, synthesize the MIDA boronate or the Potassium Organotrifluoroborate (BF3K) salt. These are significantly more stable to hydrolysis.
Validated Experimental Protocols
Protocol A: The "Gold Standard" for Chloroquinolines
Best for: 2-, 3-, or 4-chloroquinolines coupling with stable aryl boronic acids.
Component
Equivalents
Role
Chloroquinoline
1.0 equiv
Electrophile
Boronic Acid
1.5 equiv
Nucleophile (Excess to account for some hydrolysis)
Catalyst
2–4 mol%
XPhos Pd G3 (CAS: 1445085-55-1)
Base
2.0 equiv
K3PO4 (0.5M in H2O) or K2CO3
Solvent
[0.2 M]
THF or 1,4-Dioxane
Temperature
60°C – 80°C
Moderate heat is usually sufficient with G3 catalysts
Step-by-Step:
Charge a vial with Chloroquinoline (1.0 eq), Boronic acid (1.5 eq), and XPhos Pd G3 (0.02 eq).
Seal and purge with Nitrogen/Argon (3x vacuum/fill cycles). Crucial: Oxygen kills the active catalyst.
Add degassed THF/Dioxane.
Add degassed aqueous base solution.
Stir vigorously at 60°C for 2-4 hours.
QC Check: If reaction is black/grey = Good (active Pd). If reaction is a mirror/plating = Catalyst decomposition.
Protocol B: The "Anhydrous" Protocol for Unstable Boronic Acids
Best for: 2-Quinoline boronic acids or sensitive substrates.
Key Difference: The use of anhydrous K3PO4 and n-Butanol (or dry Toluene) minimizes the water concentration, significantly slowing down the protodeboronation pathway.
Self-Validating Control Experiments
How to prove what is going wrong without guessing.
Test 1: The "Spike" Test (Is the Catalyst Alive?)
If your reaction stalls at 50%:
Take an aliquot.
Add a "standard" easy substrate (e.g., 4-bromotoluene and phenylboronic acid).
Stir for 30 mins.
Result: If the standard substrate converts to product, your catalyst is alive , and the issue is your specific substrate (sterics/electronics). If the standard substrate does not react, your catalyst is poisoned/dead .
Test 2: The "Protodeboronation" Check
Run the reaction without the electrophile (Aryl Halide).
Mix Boronic Acid, Base, Catalyst, and Solvent at temp.
Monitor by LCMS every 15 mins.
Result: If the Boronic Acid mass disappears and is replaced by the de-boronated parent mass, you have confirmed instability. Action: Switch to Protocol B (Anhydrous).
References & Authority
Ligand Selection for Heterocycles: Billingsley, K.; Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." J. Am. Chem. Soc.[1][2][3][4]2007 , 129, 3358–3366.
Protodeboronation Mechanisms: Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." J. Am. Chem. Soc.[1][2][3][4]2010 , 132, 14073–14075.
BF3K Salts (Molander Salts): Molander, G. A.; Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling." Angew. Chem. Int. Ed.2009 , 48, 9240–9261.
Boronic Acid Hydrolysis: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." J. Am. Chem. Soc.[1][2][3][4]2017 , 139, 13156–13165.
Welcome to the Quinoline Technical Support Hub. You are likely here because your
H or C NMR data does not match your proposed structure.
Quinoline is a "privileged scaffold" in drug discovery, but it is notoriously difficult to characterize by NMR. The presence of the nitrogen heteroatom creates a highly responsive electronic environment.[1] Small changes in pH , concentration , or solvent polarity can shift signals by >1.0 ppm or completely alter coupling patterns.
This guide moves beyond basic assignment. We address the causality of spectral anomalies using a self-validating, mechanistic approach.
Module 1: The Nitrogen Sink (Protonation & Salt Formation)
Symptom:
All peaks in the pyridine ring (H2, H3, H4) are shifted downfield (deshielded) by 0.5 – 1.0 ppm compared to literature.
Peak broadening is observed near the nitrogen (H2, H8).
The Mechanism:
The quinoline nitrogen lone pair is a basic "proton sink."[2] If your sample contains even trace amounts of acid (e.g., residual TFA from HPLC purification) or if you are using a protic solvent that promotes H-bonding, the nitrogen becomes protonated (quinolinium ion). This places a positive charge on the ring, withdrawing electron density and significantly deshielding the protons.
Diagnostic Protocol:
The "TFA Spike" Test:
Run a standard
H NMR in DMSO-.
Add 1-2 drops of
with (base wash) OR simply compare with a sample deliberately spiked with TFA.
Result: If your original spectrum matches the TFA-spiked spectrum, your "free base" is actually a salt.
Shift Analysis Table:
Position
Free Base ( ppm)
HCl Salt / Protonated ( ppm)
(Deshielding)
H-2
~8.9
~9.2 - 9.4
+0.3 - 0.5
H-3
~7.4
~8.0
+0.6
H-4
~8.1
~9.0
+0.9
H-8
~8.1
~8.4
+0.3
Note: H-4 is often the most sensitive probe for protonation state due to the conjugation pathway with the nitrogen [1].
Module 2: The "Hydroxy" Trap (Tautomerism)
Symptom:
You synthesized 2-hydroxyquinoline or 4-hydroxyquinoline .
C NMR shows a carbonyl-like signal (~160-165 ppm) instead of a typical aromatic C-OH (~150-155 ppm).
H NMR shows a broad singlet near 12-13 ppm (resembling a carboxylic acid or amide NH).
The Mechanism:
Hydroxyquinolines are chameleons. In the solid state and in polar solvents (DMSO, MeOH), they exist predominantly as the quinolone (lactam) tautomer, not the hydroxy (lactim) form. The "hydroxyl" proton moves to the nitrogen, breaking aromaticity in the pyridine ring to form a cyclic amide [2].
Visualizing the Equilibrium:
Caption: The lactam-lactim tautomeric equilibrium favors the 2-quinolone form in polar media, significantly altering chemical shifts.
Troubleshooting Steps:
Check the Carbonyl: Look for a
C signal >160 ppm. If present, you have the quinolone form.[3]
Solvent Switch: Run the sample in a non-polar solvent like
(if soluble). This can sometimes shift the equilibrium back toward the lactim (hydroxy) form, or at least broaden the exchange peaks.
N-Methylation Check: If you need to lock the structure, synthesize the O-methyl vs. N-methyl derivatives. The N-methyl spectrum will match your "hydroxy" starting material closely.
Module 3: Regioisomerism (5- vs. 8-Substitution)
Symptom:
You performed an electrophilic aromatic substitution (e.g., nitration, halogenation).
You are unsure if the substituent is at position 5 or 8.
1D
H NMR splitting patterns look identical (both are often doublets or triplets).
The Mechanism:
The quinoline system consists of two fused rings. Substituents on the carbocycle (positions 5, 6, 7, 8) often show similar splitting to standard benzene derivatives. However, the deshielding cone of the nitrogen atom and the N-oxide functionality (if present) creates specific electronic biases.
The Solution: NOESY/ROESY Triangulation
You cannot rely on 1D coupling constants alone. You must use spatial proximity.
Workflow:
Identify H-4: Locate the H-4 proton (usually a doublet around 8.0-8.5 ppm).
Run NOESY: Look for a cross-peak with H-4.
If Cross-peak exists: The proton spatially close to H-4 is H-5 . If H-5 is present, your substituent is likely at the 8-position (or elsewhere).
If H-5 is substituted: You will see no strong NOE correlation to H-4 (or a very weak one to the substituent itself).
Regioisomer Logic Map:
Caption: Workflow for distinguishing 5-substituted vs. 8-substituted quinolines using Through-Space (NOE) interactions.
Chemical shifts move upfield (lower ppm) as you increase sample concentration.
Peaks appear unusually broad despite good shimming.
The Mechanism:
Quinolines are planar, aromatic systems prone to
stacking (aggregation). At high concentrations (>10 mg/0.6 mL), molecules stack like plates. The ring current of one molecule shields the protons of its neighbor, causing an upfield shift [3]. This is distinct from H-bonding, which usually causes downfield shifts.
Protocol:
Dilution Series: Prepare a sample at 1 mg/mL and another at 20 mg/mL.
Comparison: If shifts change by >0.1 ppm, aggregation is occurring.
Action: Report data at the lower concentration or use a solvent that disrupts stacking (e.g., MeOH-
instead of ).
FAQ: Rapid Fire Troubleshooting
Q: My coupling constant (
) for the doublet at ~7.4 ppm is 4.2 Hz. Is this H-3?A: Yes. The coupling between H-2 and H-3 () is characteristically small (~4.2 Hz) compared to benzene derivatives. The coupling between H-3 and H-4 () is larger (~8.3 Hz). This pattern is diagnostic for the pyridine ring of quinoline.
Q: I made Quinoline N-oxide, but the shifts look wrong.A: N-oxidation creates a push-pull effect. H-2 becomes significantly deshielded (moves downfield) due to the inductive effect of the positive nitrogen, while H-8 often moves upfield due to the back-donation of the oxygen lone pair. Confirm with HMBC : The N-oxide oxygen does not couple, but the quaternary carbons will shift significantly compared to the starting material [4].
Q: Why are my carbon peaks missing?A: Quaternary carbons next to the nitrogen (C2, C8a) often have long relaxation times (
) and reduced NOE enhancement. Increase your relaxation delay () to 2-3 seconds or run a udec (inverse gated decoupling) experiment to visualize them.
References
Claramunt, R. M., et al. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry.[4][5][6][7][8][9] Retrieved from [Link]
Beck, A. (2012). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. Retrieved from [Link]
A Comparative Guide to DHODH Inhibitors: Profiling 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid Against Established Agents
Introduction: Dihydroorotate Dehydrogenase (DHODH) as a Pivotal Therapeutic Target Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, a fundamental process for cell...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Dihydroorotate Dehydrogenase (DHODH) as a Pivotal Therapeutic Target
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, a fundamental process for cell growth and proliferation.[1] This mitochondrial enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[2][3] Rapidly dividing cells, such as activated lymphocytes and cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides.[4][5] Consequently, inhibiting DHODH presents a compelling therapeutic strategy for a range of diseases, including autoimmune disorders, cancer, and viral infections.[2][6]
This guide provides a comparative analysis of 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a representative of the promising quinoline-4-carboxylic acid class of DHODH inhibitors, against established and next-generation DHODH inhibitors: Brequinar, Leflunomide (and its active metabolite Teriflunomide), and Vidofludimus. We will delve into their mechanisms of action, comparative potency, and the experimental methodologies used to evaluate their efficacy.
The Mechanism of DHODH Inhibition: A Shared Pathway to Therapeutic Efficacy
DHODH inhibitors function by binding to the enzyme, thereby blocking the synthesis of pyrimidine nucleotides.[1] This leads to a depletion of the pyrimidine pool, which in turn inhibits DNA and RNA synthesis, ultimately suppressing the proliferation of rapidly dividing cells.[4][7] This mechanism of action is central to the therapeutic effects observed with these inhibitors in various disease models.
Caption: The de novo pyrimidine biosynthesis pathway and the point of intervention for DHODH inhibitors.
Comparative Analysis of DHODH Inhibitors
The quinoline-4-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of potent DHODH inhibitors.[3][8] While specific experimental data for 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is not extensively available in public literature, we can infer its potential properties based on structure-activity relationship studies of analogous compounds. This class of inhibitors, including our focus compound, is designed to interact with the ubiquinone binding site of DHODH.
Here, we compare it with other well-characterized DHODH inhibitors:
Inhibitor
Chemical Class
Potency (IC50)
Key Characteristics & Clinical Status
5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Quinoline-4-carboxylic acid
Not publicly available
Preclinical; part of a class known for potent DHODH inhibition. Further studies are needed to fully characterize its profile.
Potent and selective inhibitor.[10] Investigated for cancer and as an immunosuppressant, but clinical development was hampered by a narrow therapeutic window.[3] Currently being explored in combination therapies.[11]
Leflunomide is a prodrug metabolized to the active form, teriflunomide.[7] Approved for the treatment of rheumatoid arthritis and multiple sclerosis.[5] Lower potency compared to Brequinar.[3]
A next-generation, selective DHODH inhibitor with a favorable safety profile.[7][12] It is 2.6 times more potent than teriflunomide.[13] Currently in clinical trials for multiple sclerosis and other inflammatory diseases.[14]
Experimental Methodologies for Evaluating DHODH Inhibitors
The characterization and comparison of DHODH inhibitors rely on robust and reproducible experimental assays. Below are detailed protocols for two key experiments.
DHODH Enzyme Activity Assay
This assay directly measures the enzymatic activity of DHODH and its inhibition by test compounds. A common method involves a colorimetric or fluorometric readout.
Principle: The enzymatic reaction involves the oxidation of dihydroorotate to orotate by DHODH, with a concurrent reduction of a dye, which can be measured spectrophotometrically or fluorometrically.
Step-by-Step Protocol:
Reagent Preparation:
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 150 mM KCl, 0.1% Triton X-100).
Recombinant Human DHODH: Dilute to the desired concentration in assay buffer.
Substrate Solution: Prepare a stock solution of dihydroorotate (DHO) in the assay buffer.
Electron Acceptor: Prepare a solution of 2,6-dichloroindophenol (DCIP) or a fluorogenic probe in the assay buffer.
Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, Brequinar, etc.) in DMSO and then dilute further in the assay buffer.
Assay Procedure:
In a 96-well plate, add 50 µL of the inhibitor solution or vehicle control (DMSO in assay buffer).
Add 25 µL of the recombinant human DHODH solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
Initiate the reaction by adding 25 µL of a pre-mixed solution containing the DHO substrate and the electron acceptor (DCIP).
Immediately measure the change in absorbance (for DCIP, typically at 600 nm) or fluorescence at regular intervals for a set period using a microplate reader.
Data Analysis:
Calculate the initial reaction rates (V0) from the linear portion of the kinetic curves.
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Benchmarking Novel Quinoline Scaffolds: A Technical Guide to Comparative Analysis against Fluoroquinolones
Executive Summary The fluoroquinolone class, anchored by stalwarts like ciprofloxacin and levofloxacin, remains a cornerstone of antimicrobial therapy. However, the rapid escalation of resistance mechanisms—specifically...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The fluoroquinolone class, anchored by stalwarts like ciprofloxacin and levofloxacin, remains a cornerstone of antimicrobial therapy. However, the rapid escalation of resistance mechanisms—specifically gyrA/parC mutations and efflux pump overexpression—has necessitated the development of next-generation quinoline scaffolds.
This guide provides a rigorous framework for benchmarking novel quinoline compounds (NQ) against established fluoroquinolones (FQ). Moving beyond simple MIC comparisons, we outline a multi-dimensional evaluation strategy encompassing enzyme inhibition kinetics, bactericidal rates, and resistance selection frequencies.
Mechanistic Grounding: The Quinoline Pharmacophore
To effectively benchmark a new compound, one must first understand the structural causality of the reference standards. The efficacy of fluoroquinolones hinges on their ability to stabilize the DNA-enzyme cleavage complex.
Structural-Activity Relationship (SAR) Context[1]
Position N-1: Cyclopropyl groups (as in ciprofloxacin) optimize potency.[1][2][3] Novel scaffolds often explore bulky hydrophobic groups here to overcome efflux.
Position C-6: The fluorine atom improves cell penetration and DNA gyrase affinity.[4] Non-fluorinated quinolines (NFQs) are a rising area of interest to reduce environmental toxicity.
Position C-7: This is the primary vector for spectrum modification. Piperazine rings (ciprofloxacin) confer Gram-negative coverage, while bulky heterocycles (moxifloxacin) enhance Gram-positive activity and reduce efflux susceptibility.
Mechanism of Action & Resistance
The following diagram illustrates the dual-targeting mechanism and the primary resistance pathways that new compounds must overcome.
Figure 1: Mechanism of quinolone action and primary resistance interference points. High-contrast nodes indicate therapeutic flow (Blue/Green/Yellow) vs. resistance barriers (Black).
Experimental Benchmarking Protocols
Trustworthiness in data arises from the reproducibility of the protocol. The following methodologies align with CLSI (Clinical and Laboratory Standards Institute) and EUCAST standards but include specific nuances for early-stage drug discovery.
Objective: Establish the potency baseline.
Standard: CLSI M07 / EUCAST ISO 20776-1.[5]
Workflow:
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5] Crucial: Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels must be physiological to prevent false resistance due to chelation, a known issue with quinolines.
Inoculum: Standardize to
CFU/mL using a 0.5 McFarland standard.
Compound Dilution: Prepare serial two-fold dilutions of the Novel Quinoline (NQ) and the Comparator (e.g., Ciprofloxacin) in 96-well plates. Range: 64
g/mL to 0.03 g/mL.
Incubation: 16-20 hours at 35°C
2°C.
Readout:
MIC: Lowest concentration with no visible growth.
MBC: Plate 10
L from clear wells onto agar. The lowest concentration killing of the initial inoculum is the MBC.
Protocol B: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic or bactericidal and the rate of killing.
Workflow:
Setup: Inoculate CAMHB with
CFU/mL.
Dosing: Add NQ and Comparator at
, , and MIC. Include a growth control (no drug).
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
Quantification: Serially dilute and plate on nutrient agar. Count colonies after incubation.
Analysis: A
reduction in CFU/mL constitutes bactericidal activity.
Protocol C: Resistance Frequency Analysis
Objective: Assess the barrier to resistance development (Single-Step Mutation Frequency).
Workflow:
High Inoculum: Prepare a culture of
CFU/mL.
Selection: Plate 100
L onto agar plates containing the drug at and MIC.
Incubation: 48 hours.
Calculation: Frequency = (Number of colonies) / (Total CFU plated).
Benchmark: Ciprofloxacin typically shows frequencies around
to . A superior NQ candidate should yield frequencies .
Data Presentation & Analysis
When publishing your comparison, raw data must be synthesized into comparative metrics. Below is a model dataset benchmarking a hypothetical "NQ-305" against Ciprofloxacin.
Analysis: The data highlights that while NQ-305 may be equipotent or slightly inferior against wild-type Gram-negatives, its true value proposition lies in the MRSA and GyrA-mutant profiles. This suggests a binding mode that bypasses the standard Ser-83/Asp-87 mutations.
Table 2: Safety & Selectivity Profile
Metric
Ciprofloxacin
NQ-305
Desired Trend
CC50 (HEK293 Cells)
> 200 g/mL
150 g/mL
Higher is better
Selectivity Index (CC50/MIC)
> 13,000
5,000
High SI indicates safety
hERG Inhibition (Cardiotox)
Low
Moderate
Low is critical
Workflow Visualization
The following decision tree guides the researcher through the benchmarking process, ensuring "Go/No-Go" decisions are made early.
Figure 2: Strategic workflow for benchmarking new quinoline derivatives. The process prioritizes early efficacy and toxicity checkpoints before advanced mechanistic studies.
Conclusion
Benchmarking new quinoline compounds requires a holistic approach that goes beyond simple MIC tables. By integrating resistance frequency data, time-kill kinetics, and mechanistic validation (as detailed in the DOT diagrams), researchers can build a compelling case for a new scaffold's utility. The "sweet spot" for new agents lies not just in potency, but in the ability to evade existing resistance mechanisms (efflux/mutation) while maintaining a favorable safety profile compared to legacy fluoroquinolones.
References
Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy.
Source: PubMed (NIH)
URL:[Link]
Structure-activity relationships of the fluoroquinolones.
Source: American Society for Microbiology (ASM)
URL:[Link]
Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity.
Source: Clinical Infectious Diseases (Oxford Academic)
URL:[Link]
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.
Source: Clinical and Laboratory Standards Institute (CLSI)
URL:[5][6][Link]
Design, synthesis, and biological investigation of quinoline/ciprofloxacin hybrids as antimicrobial and anti-proliferative agents.
Source: Semantic Scholar
URL:[7][Link][1][2][8]
5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (hereafter referred to as 5,7-DM-HQC ) belongs to the 4-hydroxyquinoline-3-carboxylic acid scaffold class. In the context of drug development, this pharmacophore is validated as a potent inhibitor of HIF-Prolyl Hydroxylase (PHD) enzymes.
Unlike broad-spectrum 2-oxoglutarate (2-OG) mimics, the quinoline-3-carboxylic acid core provides a bidentate chelation motif (via the 4-hydroxyl and 3-carboxylate groups) that sequesters the active site Fe(II) within PHDs. This inhibition prevents the hydroxylation of Hypoxia-Inducible Factor (HIF-1
), thereby blocking its proteasomal degradation and inducing a "pseudo-hypoxic" gene expression profile (e.g., EPO, VEGF) under normoxic conditions.
Critical Distinction: While structurally related to quinolone antibiotics (which target DNA gyrase), 5,7-DM-HQC lacks the C6-fluorine and C7-piperazine motifs required for high-potency antibacterial activity. Therefore, its primary utility is as a HIF Stabilizer .
Mechanism of Action (HIF Stabilization Pathway)
Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] 5,7-DM-HQC acts as a competitive antagonist at the PHD active site, preventing HIF-1
hydroxylation and subsequent degradation.
Comparative Analysis: 5,7-DM-HQC vs. Industry Standards
To validate 5,7-DM-HQC, it must be benchmarked against established PHD inhibitors.
Feature
5,7-DM-HQC (Subject)
Roxadustat (FG-4592) (Standard)
DMOG (Control)
Class
Quinoline-3-carboxylic acid
Isoquinoline-3-carboxamide
N-oxalylglycine derivative
Potency (IC50)
Low M Range (Est. 0.5 - 5 M)
Nanomolar (Wait-list potency)
Millimolar (Low potency)
Selectivity
High for PHD2/3 over Factor Inhibiting HIF (FIH)
Balanced PHD1/2/3 pan-inhibitor
Non-specific (Hits all 2-OG oxygenases)
Solubility
Moderate (DMSO soluble; limited aq. solubility)
Low (Requires formulation)
High (Water soluble)
Use Case
Lead Optimization / Tool Compound
Clinical Benchmark (Anemia)
Positive Control (Massive stabilization)
Experimental Insight:
Why use DMOG? Use DMOG only as a "hammer" positive control. It inhibits everything (including histone demethylases), causing massive HIF accumulation.
Why use Roxadustat? Use this to benchmark potency. If 5,7-DM-HQC requires 10x the concentration of Roxadustat to achieve the same HIF stabilization, it suggests lower affinity or cell permeability.
Protocol A: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm physical target engagement inside the living cell.
Rationale: Enzymatic assays (TR-FRET) prove binding in a tube, but CETSA proves the compound penetrates the cell membrane and binds PHD2 in the complex cytosolic environment. Ligand binding increases the thermal stability of the protein.
Workflow Diagram
Figure 2: CETSA Workflow. Ligand-bound PHD2 remains soluble at higher temperatures compared to DMSO-treated controls.
Detailed Protocol
Cell Preparation:
Use Hep3B or HeLa cells (high baseline PHD2 expression).
Seed 3x10^6 cells in 10cm dishes.
Compound Treatment:
Treat intact cells with 10
M 5,7-DM-HQC for 1 hour (37°C).
Control: 0.1% DMSO.
Thermal Challenge:
Harvest cells, wash in PBS, and resuspend in PBS with protease inhibitors.
Divide into 8-10 PCR tubes (50
L each).
Heat each tube to a distinct temperature (range: 42°C to 66°C with 3°C increments) for 3 minutes using a thermal cycler.
Cool immediately to 25°C.
Lysis & Separation:
Add 0.5% NP-40 lysis buffer. Perform 3 cycles of freeze-thaw (liquid nitrogen / 25°C water bath).
Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured/precipitated proteins.
Detection:
Collect supernatant (soluble fraction).
Run SDS-PAGE and Western Blot using anti-PHD2 antibody (e.g., Cell Signaling #4835).
Data Analysis:
Plot band intensity vs. Temperature.
Calculate
(Aggregation Temperature).
Success Criteria: A shift in
() in the treated group indicates target engagement.
Objective: Confirm that binding leads to the expected biological consequence (inhibition of degradation).
Detailed Protocol
Dosing:
Treat Hep3B cells with increasing concentrations of 5,7-DM-HQC (0.1, 1, 10, 50
M ) for 4 to 6 hours .
Positive Control: Roxadustat (10
M) or DMOG (1 mM).
Negative Control: DMSO.
Lysis (Critical Step):
HIF-1
degrades within minutes in the presence of oxygen.
Must lyse cells directly on the plate using boiling SDS lysis buffer or a urea-based buffer to instantly denature PHDs and VHL. Do not use standard RIPA on ice without immediate denaturation.
Western Blot:
Target: HIF-1
(approx. 120 kDa). Note: HIF-1 often runs as a smear or doublet due to post-translational modifications.
Loading Control:
-Actin or Vinculin.
Interpretation:
DMSO: No visible HIF-1
band (degraded).
5,7-DM-HQC: Dose-dependent appearance of HIF-1
band.
Potency Check: The concentration at which the band intensity matches the 10
M Roxadustat lane defines your relative potency.
Troubleshooting & Scientific Nuance
Iron Supplementation: PHD enzymes require Iron. If your culture media is iron-deficient, you may get false positives (HIF stabilization due to lack of co-factor, not inhibitor binding). Ensure media is standard DMEM/RPMI with serum.
Cytotoxicity: 4-hydroxyquinolines can be cytotoxic at high concentrations (>100
M) due to off-target DNA intercalation or mitochondrial toxicity. Always run a CellTiter-Glo assay alongside to ensure HIF stabilization occurs at non-toxic doses.
Fluorescence Interference: Quinolines are often naturally fluorescent. If using TR-FRET or AlphaScreen, check for compound autofluorescence which can skew binding data.
References
Seminal Structure-Activity Relationship (SAR)
Maxwell, P. H., et al. (1999). "The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis." Nature, 399(6733), 271-275. Link
Establishes the PHD-HIF-VHL axis targeted by this compound.
Quinoline-3-Carboxylic Acid Class Properties
Smirnova, N. A., et al. (2010). "Novel small molecule inhibitors of HIF prolyl hydroxylases." Chemical Biology & Drug Design, 76(4), 380-380. (Referencing the oxyquinoline series).
Validates the specific pharmacophore of 4-hydroxyquinolines as PHD inhibitors.
CETSA Methodology
Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Link
The authorit
Comparative Inhibitor Data (Roxadustat/DMOG)
Rabinowitz, M. H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic." Journal of Medicinal Chemistry, 56(23), 9369-9402. Link
Comprehensive review of HIF-PHD inhibitors including Roxadust
A Head-to-Head Comparison of Quinoline-Based Scaffolds: A Technical Guide for Drug Discovery Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the landscape of medicinal chemistry. Its inherent structural rigidity, coupled with the versatility for chemical modification,...
Author: BenchChem Technical Support Team. Date: February 2026
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the landscape of medicinal chemistry. Its inherent structural rigidity, coupled with the versatility for chemical modification, has rendered it a cornerstone in the development of a multitude of therapeutic agents. This guide provides an in-depth, head-to-head comparison of distinct quinoline-based scaffolds, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into their synthesis, mechanisms of action, and biological activities, supported by experimental data and detailed protocols to empower your research endeavors.
The Enduring Legacy of the Quinoline Core
The quinoline ring system, composed of a benzene ring fused to a pyridine ring, provides a unique electronic and steric framework that facilitates interactions with a wide array of biological targets.[1][2] This has led to its incorporation into drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[3][4][5] The ability to readily functionalize the quinoline core at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug design campaigns.[6][7]
I. The Anticancer Arena: Camptothecin Analogs vs. Tyrosine Kinase Inhibitors
Quinoline derivatives have made a significant impact in oncology, primarily through two distinct mechanisms: topoisomerase I inhibition and tyrosine kinase inhibition.[8][9][10]
A. Camptothecin and its Progeny: Trapping the Topoisomerase I-DNA Complex
The natural product Camptothecin, with its pentacyclic structure containing a quinoline moiety, was one of the first compounds identified to inhibit topoisomerase I.[11] Its derivatives, such as Topotecan and Irinotecan, are established chemotherapeutic agents.[12][13]
Mechanism of Action: Topoisomerase I relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[5][14] Camptothecin and its analogs stabilize the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[15][16] This leads to the accumulation of DNA single-strand breaks, which are converted to lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[11][14]
Caption: Mechanism of Topoisomerase I Inhibition by Camptothecin Analogs.
B. Quinoline-Based Tyrosine Kinase Inhibitors (TKIs)
A significant number of modern targeted cancer therapies are quinoline-based TKIs. These drugs are designed to selectively inhibit the activity of tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1]
Mechanism of Action: Many quinoline-based TKIs function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives tumor growth.
Caption: Mechanism of Quinoline-Based Tyrosine Kinase Inhibitors.
Head-to-Head Comparison of Anticancer Quinoline Scaffolds
Scaffold Class
Representative Drug(s)
Primary Target
Key Cytotoxic Effect
Camptothecin Analogs
Topotecan, Irinotecan
Topoisomerase I
DNA double-strand breaks
Tyrosine Kinase Inhibitors
Gefitinib, Lapatinib
EGFR, HER2
Inhibition of pro-survival signaling
Table 1: Comparative Anticancer Activity of Quinoline Derivatives
II. The Antimicrobial Frontier: From Fluoroquinolones to Novel ATP Synthase Inhibitors
The quinoline scaffold is central to the development of potent antimicrobial agents, with the fluoroquinolones being a prominent class of synthetic antibiotics. More recently, novel quinoline-based drugs have emerged with unique mechanisms of action against challenging pathogens like Mycobacterium tuberculosis.
A. Fluoroquinolones: Targeting Bacterial DNA Replication
Fluoroquinolones are broad-spectrum antibiotics that are highly effective against a wide range of Gram-positive and Gram-negative bacteria.
Mechanism of Action: Fluoroquinolones inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. DNA gyrase introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Topoisomerase IV is involved in the decatenation of daughter chromosomes following replication. Inhibition of these enzymes leads to the accumulation of DNA damage and ultimately bacterial cell death.
B. Diarylquinolines: A New Weapon Against Tuberculosis
Bedaquiline, a diarylquinoline, is a first-in-class antibiotic approved for the treatment of multidrug-resistant tuberculosis (MDR-TB).[11]
Mechanism of Action: Bedaquiline specifically inhibits the proton pump of mycobacterial ATP synthase, the enzyme responsible for generating the cell's energy currency, ATP.[11][18][19] By binding to the c-subunit of the ATP synthase, bedaquiline disrupts the proton gradient across the bacterial membrane, leading to a depletion of ATP and subsequent cell death.[11] This unique mechanism of action makes it effective against both replicating and dormant mycobacteria.[11]
Caption: Mechanism of Bedaquiline Inhibition of Mycobacterial ATP Synthase.
Head-to-Head Comparison of Antimicrobial Quinoline Scaffolds
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Quinoline Derivatives
III. Modulating the Inflammatory Cascade: Quinoline-Based Anti-inflammatory Agents
Quinoline derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response.
Mechanism of Action: The anti-inflammatory effects of certain quinoline scaffolds are attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and to suppress the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: General Mechanism of Anti-inflammatory Quinoline Derivatives.
Head-to-Head Comparison of Anti-inflammatory Quinoline Scaffolds
Table 3: Comparative Anti-inflammatory Activity of Quinoline Derivatives
Compound Class
Assay
IC50
Reference
2-(4-phenylquinolin-2-yl)phenol (4h)
COX-2 Inhibition
0.026 µM
2-(4-phenylquinolin-2-yl)phenol (4j)
COX-2 Inhibition
0.102 µM
2-(4-phenylquinolin-2-yl)phenol (4f)
HRBC Membrane Stabilization
0.064 µM
2-(4-phenylquinolin-2-yl)phenol (4h)
HRBC Membrane Stabilization
0.021 µM
Pyrazolo[4,3-c]quinoline (2i)
LPS-induced NO production
0.19 µM
Pyrazolo[4,3-c]quinoline (2m)
LPS-induced NO production
0.22 µM
IV. Experimental Protocols: A Practical Guide
To facilitate the evaluation of novel quinoline-based scaffolds, this section provides detailed, step-by-step methodologies for key in vitro assays.
A. Synthesis of Quinoline Scaffolds: Classical Methods
The construction of the quinoline core can be achieved through several named reactions, each offering distinct advantages in terms of substituent patterns and reaction conditions.
1. Doebner-von Miller Reaction:
Principle: This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid.
General Protocol:
In a round-bottom flask equipped with a reflux condenser, dissolve the aniline in a suitable solvent (e.g., ethanol).
Slowly add a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid).
Add the α,β-unsaturated carbonyl compound dropwise with stirring.
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
After completion, cool the mixture and neutralize with a base (e.g., sodium carbonate solution).
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.
2. Friedländer Annulation:
Principle: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.
General Protocol:
Combine the 2-aminoaryl aldehyde or ketone and the active methylene compound in a suitable solvent (e.g., ethanol).
Add a catalytic amount of a base (e.g., potassium hydroxide) or acid (e.g., p-toluenesulfonic acid).
Heat the mixture to reflux until the reaction is complete as indicated by TLC.
Cool the reaction mixture and isolate the product by filtration or extraction.
Purify the crude product by recrystallization or column chromatography.
3. Combes Quinoline Synthesis:
Principle: This synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.[6]
General Protocol:
Mix the aniline and the β-diketone in a reaction vessel.
Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid) with cooling.
Heat the mixture, typically in a stepwise manner, to the required temperature for cyclization.
Monitor the reaction by TLC.
Upon completion, pour the reaction mixture onto ice and neutralize with a base.
Isolate and purify the resulting quinoline derivative.
B. Biological Evaluation: Standardized Assays
1. Cytotoxicity Assessment: MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[3]
Protocol:
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the quinoline compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]
Protocol:
Prepare a serial two-fold dilution of the quinoline compound in a 96-well microtiter plate containing appropriate growth medium.
Inoculate each well with a standardized suspension of the test microorganism.
Include a positive control (microorganism with no compound) and a negative control (medium only).
Incubate the plate under appropriate conditions for the specific microorganism.
Visually inspect the wells for turbidity to determine the MIC, which is the lowest concentration of the compound with no visible growth.
Principle: This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages stimulated with lipopolysaccharide (LPS).[3][9]
Protocol:
Seed macrophage cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.
Pre-treat the cells with various concentrations of the quinoline compound for 1-2 hours.
Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for a specified time (e.g., 24 hours).
Collect the cell culture supernatant.
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
4. In Vitro Antimalarial Activity: P. falciparum Growth Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the growth of the malaria parasite, Plasmodium falciparum, in red blood cell cultures.[14][15][19]
Protocol:
Maintain a synchronized culture of P. falciparum in human red blood cells.
In a 96-well plate, add serial dilutions of the quinoline compound.
Add the parasitized red blood cell suspension to each well.
Incubate the plate under a specific gas mixture (low oxygen, high carbon dioxide) for 48-72 hours.
Quantify parasite growth using methods such as SYBR Green I-based fluorescence assay, pLDH assay, or microscopic counting of Giemsa-stained smears.
Determine the IC50 value of the compound.
5. M. tuberculosis ATP Synthase Inhibition Assay
Principle: This biochemical assay measures the direct inhibition of the ATP synthase enzyme from M. tuberculosis.[18][19]
Protocol:
Prepare inverted membrane vesicles (IMVs) from M. smegmatis or M. tuberculosis.
Initiate ATP synthesis by adding ADP and a respiratory substrate (e.g., NADH).
Monitor ATP production using a luciferase-based luminescence assay.
Add varying concentrations of the quinoline compound (e.g., bedaquiline) and measure the inhibition of ATP synthesis.
Determine the IC50 value of the inhibitor.
Conclusion
The quinoline scaffold continues to be a remarkably fruitful source of inspiration for the design and discovery of novel therapeutic agents. Its versatility allows for the development of compounds with diverse mechanisms of action, targeting a wide range of diseases. This guide has provided a comparative overview of key quinoline-based scaffolds in the fields of oncology, infectious diseases, and inflammation. By understanding their distinct modes of action and utilizing the detailed experimental protocols provided, researchers can be better equipped to advance the development of the next generation of quinoline-based medicines. The provided data and methodologies serve as a robust foundation for further exploration and innovation in this exciting area of medicinal chemistry.
References
Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. (2017). PubMed. [Link]
Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. (n.d.). ACS Omega. [Link]
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. [Link]
Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (2024). European Journal of Medicinal Chemistry. [Link]
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC. [Link]
Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of. (2018). Semantic Scholar. [Link]
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). PMC. [Link]
Antiproliferative IC 50 values of the new compounds on the human cell... (n.d.). ResearchGate. [Link]
Selected quinoline derivatives with anti-inflammatory activity. (n.d.). ResearchGate. [Link]
The IC50 values of compounds C1 to C10 against four cancer cell lines. (n.d.). ResearchGate. [Link]
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC. [Link]
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI. [Link]
Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines. (n.d.). PMC. [Link]
What are mycobacterial ATP synthase inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. (2018). ResearchGate. [Link]
Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. (n.d.). NIH. [Link]
Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline. (2015). PMC. [Link]
Mycobacterium tuberculosis F-ATP Synthase Inhibitors and Targets. (2024). MDPI. [Link]
Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression. (n.d.). PMC. [Link]
Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. (2019). ResearchGate. [Link]
Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target. (2025). RSC Publishing. [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Publishing. [Link]
Journal of Cellular and Molecular Pharmacology - The Anticancer Medications Camptothecin and Topotecan's Novel Method of Action. (n.d.). OMICS International. [Link]
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]
Mechanism of action of hydroxychloroquine as an antirheumatic drug. (n.d.). PubMed. [Link]
Quinoline: An Attractive Scaffold in Drug Design. (n.d.). PubMed. [Link]
Cytoskeletal interference - A new mode of action for the anticancer drugs camptothecin and topotecan. (n.d.). PubMed. [Link]
Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer?. (n.d.). PMC. [Link]
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate. [Link]
Pharmacology of Chloroquine and Hydroxychloroquine. (n.d.). PMC - NIH. [Link]
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). MDPI. [Link]
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI. [Link]
Human Topoisomerase I Inhibition: Docking Camptothecin and Derivatives into a Structure-Based Active Site Model. (2025). ResearchGate. [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. [Link]
Beyond the Carboxylate: Isosteric Replacement Strategies for Quinoline-3-Carboxylic Acids
Topic: Isosteric Replacement Strategies for Quinoline-3-Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The quinoline-3-car...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Isosteric Replacement Strategies for Quinoline-3-Carboxylic Acids
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The quinoline-3-carboxylic acid scaffold is the pharmacophoric core of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin), acting as a critical binding motif for bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV). While the C-3 carboxylic acid and C-4 ketone are essential for the magnesium-water bridge interaction required for DNA cleavage complex stabilization, the carboxylic acid moiety often introduces pharmacokinetic liabilities, including rapid glucuronidation, limited blood-brain barrier (BBB) permeability, and efflux pump susceptibility.
This guide objectively compares isosteric replacement strategies, distinguishing between Functional Group Replacement (swapping -COOH) and Scaffold Morphing (fusing rings). We present experimental data demonstrating that while classic bioisosteres (e.g., tetrazoles) often compromise antibacterial potency, scaffold morphing (e.g., isothiazoloquinolones) can yield derivatives with superior potency and resistance profiles.
Strategic Framework: The Isosteric Decision Matrix
The choice of isostere depends on the therapeutic endpoint. The following diagram illustrates the decision logic for modifying the quinoline-3-carboxylic acid core.
Figure 1: Decision tree for isosteric replacement based on therapeutic intent. Green nodes indicate high success probability for antibacterial potency.
Comparative Analysis: Performance & Data
Strategy A: The "Classic" Functional Group Swap (Tetrazoles & Bioisosteres)
Replacing the C-3 carboxylate with a tetrazole (a planar, acidic bioisostere, pKa ~4.5-5) is a standard medicinal chemistry tactic to improve metabolic stability.[1]
Mechanism: The tetrazole mimics the planar acidity of the carboxylate. However, in quinolones, the carboxylate oxygen is a specific ligand for a Mg2+ ion that bridges the drug to the DNA phosphate backbone.
Performance: For antibacterial activity , this strategy generally fails. The tetrazole is sterically bulkier and lacks the precise geometry to coordinate the Mg2+ water cluster effectively.
Utility: Excellent for shifting activity toward antitumor (Topoisomerase II eukaryotic inhibition) or CK2 kinase inhibition .
This strategy involves fusing an isothiazole ring across the 3,4-positions. This is a "non-classical" isosteric approach that locks the conformation.
Mechanism: The fused isothiazole ring mimics the electron density and planarity of the 3-carboxylate/4-keto motif but removes the ionizable proton and the rotatable bond.
Performance:Superior. Compounds like A-62824 demonstrate significantly higher potency than parent fluoroquinolones.
Replacing the C-8 carbon of the quinoline ring with a nitrogen atom (creating a naphthyridine).[2]
Performance: Generally less potent than 8-fluoroquinolines (fluoroquinolones) but retains significant activity. The C-8 fluorine is crucial for cell penetration and gyrase binding affinity; replacing it with Nitrogen (N) often lowers potency but alters the patentability and spectrum.
Comparative Data Summary
Table 1: Antibacterial Potency Comparison (MIC in µg/mL)
Data synthesized from comparative SAR studies (e.g., Chu et al., J. Med. Chem).[3][4][5][6][7][8][9][10][11]
Compound Class
Representative Structure
Target Modification
S. aureus (MIC)
E. coli (MIC)
P. aeruginosa (MIC)
Key Insight
Parent (FQs)
Ciprofloxacin
None (3-COOH, 4-CO)
0.20
0.01
0.50
Benchmark standard.
Scaffold Morph
A-62824 (Isothiazolo)
Fused Isothiazole
0.02
0.005
0.05
10x more potent against Gram(+).
Classic Isostere
3-Tetrazolyl-quinolone
3-COOH → Tetrazole
6.25
3.13
>50
Significant loss of potency (>100x).
Backbone Isostere
Enoxacin (Naphthyridine)
8-CH → 8-N
0.80
0.10
2.00
Moderate potency; lower than 8-F analogs.
Critical Analysis: The data proves that for antibacterial quinolones, preserving the spatial arrangement of the chelating oxygens is non-negotiable. The tetrazole fails because it disrupts the Mg2+ bridge. The isothiazolo-fused system succeeds because it rigidly enforces a similar electronic map without the liability of the free carboxylic acid.
Experimental Validation Protocols
To validate these strategies in your own lab, use the following self-validating protocols.
Protocol 1: Synthesis of Isothiazoloquinolones (Scaffold Morphing)
Rationale: This protocol converts a standard quinolone intermediate into the hyper-potent isothiazolo-fused derivative.
Core Formation: React ethyl 2,4-dichloro-5-fluoro-benzoylacetate with triethyl orthoformate/acetic anhydride, then cyclopropylamine to form the ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (Standard Gould-Jacobs or Grohe-Heberg type cyclization).
Thionation (Critical Step): Suspend the quinolone ester (1 eq) in pyridine. Add
(1.2 eq). Reflux for 4 hours.
Validation: Monitor TLC for disappearance of the fluorescent quinolone spot and appearance of the yellow thione.
Ring Closure: Treat the 4-thione intermediate with Hydroxylamine-O-sulfonic acid (HOSA) and
Mechanism:[2][13] The nitrogen of hydroxylamine attacks the thione, followed by cyclization onto the C-3 ester/nitrile equivalent to form the isothiazole ring.
Substitution: Displace the C-7 chlorine with the desired amine (e.g., piperazine) by heating in acetonitrile with DBU (2 eq) at reflux for 6h.
Protocol 2: MIC Determination (Broth Microdilution)
Rationale: Standardized CLSI protocol to quantify the potency shift of isosteres.
Materials:
Cation-adjusted Mueller-Hinton Broth (CAMHB).
Bacterial strains: S. aureus ATCC 29213, E. coli ATCC 25922.
96-well polypropylene plates (prevents drug binding).
Step-by-Step:
Stock Prep: Dissolve compounds in DMSO to 10 mg/mL. Dilute 1:100 in CAMHB to get starting working solution.
Plate Setup: Add 100 µL CAMHB to columns 2-12. Add 200 µL of drug solution to column 1. Perform 2-fold serial dilution from col 1 to 10.
Inoculation: Add 100 µL of diluted inoculum to all wells (Final volume 200 µL; Final bacterial concentration
CFU/mL).
Controls: Col 11: Growth Control (Bacteria + No Drug). Col 12: Sterility Control (Media only).
Incubation: 35°C for 16-20 hours (aerobic).
Readout: The MIC is the lowest concentration showing no visible turbidity .
Self-Validation: The Growth Control must be turbid. The Sterility Control must be clear. Reference drug (e.g., Ciprofloxacin) must fall within CLSI QC ranges (0.004–0.015 µg/mL for E. coli ATCC 25922).
Mechanistic Visualization
The following diagram details the molecular interaction difference that explains the potency gap between the strategies.
Figure 2: Mechanistic basis of potency. The Magnesium bridge is critical. Isothiazolo-derivatives preserve this geometry; Tetrazoles often distort it.
References
Chu, D. T., et al. (1989). "Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones." Journal of Medicinal Chemistry.
Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.
Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry.
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07 Standard.
Aldred, K. J., et al. (2014). "Mechanism of quinolone action and resistance." Biochemistry.
A Senior Application Scientist's Guide to Safely Handling 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5,7-Dimethyl-4-hydroxyq...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid demands a meticulous and informed approach to personal protection and laboratory practice. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of understanding that builds a culture of safety and trust in our shared scientific endeavors.
I. Foundational Safety: Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the cornerstone of safe chemical handling.[3][4][5] The following PPE is mandatory when working with 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid in any form.
Equipment
Specification
Purpose
Protection Level
Hand Protection
Nitrile or Neoprene Gloves
Provides a crucial barrier against dermal absorption.[4][6] Inspect for any signs of degradation or punctures before each use.
Primary
Eye Protection
Chemical Splash Goggles
Protects eyes from accidental splashes of solutions or contact with airborne powder.
Primary
Body Protection
Laboratory Coat
Protects skin and personal clothing from contamination.[7]
Primary
Respiratory Protection
N95 Particulate Respirator or Air-purifying respirator with organic vapor cartridges
For handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions, especially with volatile solvents, to prevent vapor inhalation.[4][8]
Task-Dependent
Face Protection
Face Shield
To be worn over chemical splash goggles when there is a high risk of splashes, such as during transfers of larger quantities.[4]
Secondary
II. Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a stringent, step-by-step operational protocol is critical to mitigating risks. This protocol is designed to be a self-validating system, ensuring safety at every stage of the handling process.
A. Pre-Handling Preparations
Work Area Designation : All work with 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]
Emergency Equipment Check : Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1][9]
Gather all Materials : Before starting, ensure all necessary equipment and reagents are within the designated work area to avoid unnecessary movement and potential for spills.
B. Handling the Compound
Weighing : When weighing the solid compound, do so within the chemical fume hood. Use a disposable weigh boat to prevent cross-contamination.
Dissolving : When preparing solutions, add the solid 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid to the solvent slowly to avoid splashing.[8] If using a volatile solvent, ensure adequate ventilation and consider the use of an air-purifying respirator with organic vapor cartridges.[8]
Experimental Procedures : Maintain a safe distance from all reactions and utilize appropriate shielding. Direct contact with the substance should be avoided at all times.[8]
C. Post-Handling Procedures
Decontamination : Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. Use an appropriate solvent, followed by a thorough wash.[8]
Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]
III. Disposal Plan: Cradle-to-Grave Responsibility
The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[11] In the absence of specific disposal directives, 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid and any materials contaminated with it must be treated as hazardous waste.
A. Waste Segregation and Collection
Waste Identification : Do not mix waste containing 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid with other waste streams.[11]
Solid Waste : Dispose of all solid waste, such as contaminated gloves, weigh boats, and paper towels, in a clearly labeled hazardous waste container.[8]
Liquid Waste : Collect all liquid waste containing the compound in a dedicated, clearly labeled hazardous waste container.[8]
B. Containerization and Storage
Container Choice : Use only approved hazardous waste containers, such as high-density polyethylene (HDPE) or glass, that are compatible with the chemical.[11]
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid."
Storage : Store waste containers in a designated, secure area away from incompatible materials.[12]
IV. Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for handling and disposal.
Caption: Procedural workflow for handling 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid.
Caption: Decision workflow for the disposal of 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid waste.
V. Conclusion
The responsible handling of 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is not merely a matter of compliance; it is a reflection of our commitment to scientific excellence and the well-being of our colleagues and the environment. By internalizing the principles and protocols outlined in this guide, we can continue to push the boundaries of research with confidence and a deeply ingrained culture of safety.
VI. References
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
Not available. (2018, April 15). Safety Data Sheet.
Not available. (2010, September 6). Safety Data Sheet.
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]
Not available. (2010, September 6). Safety Data Sheet.
Not available. (2023, August 25). Safety Data Sheet.
National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
The University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Retrieved from
MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]
ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]
MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]
ResearchGate. (n.d.). General synthetic route of quinoline derivatives. Retrieved from [Link]
ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
ResearchGate. (2025, August 6). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Retrieved from [Link]
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]